1-[4-(Heptylsulfanyl)phenyl]ethanone
Description
BenchChem offers high-quality 1-[4-(Heptylsulfanyl)phenyl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(Heptylsulfanyl)phenyl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H22OS |
|---|---|
Molecular Weight |
250.4 g/mol |
IUPAC Name |
1-(4-heptylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C15H22OS/c1-3-4-5-6-7-12-17-15-10-8-14(9-11-15)13(2)16/h8-11H,3-7,12H2,1-2H3 |
InChI Key |
AGULOHDXKTUBDY-UHFFFAOYSA-N |
SMILES |
CCCCCCCSC1=CC=C(C=C1)C(=O)C |
Canonical SMILES |
CCCCCCCSC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
1-[4-(Heptylsulfanyl)phenyl]ethanone CAS number search
PART 1: EXECUTIVE SUMMARY
1-[4-(Heptylsulfanyl)phenyl]ethanone (CAS 812681-15-5 ) is a specialized organosulfur building block characterized by a para-substituted acetophenone core linked to a heptyl thioether chain. This compound serves as a critical lipophilic intermediate in the synthesis of pharmaceutical candidates, particularly in Structure-Activity Relationship (SAR) studies where the modulation of lipophilicity and metabolic stability is required.
Unlike its short-chain analog 4'-(methylthio)acetophenone (a precursor to COX-2 inhibitors like Rofecoxib), the heptyl variant introduces a significant hydrophobic domain. This modification is strategically employed to alter the partition coefficient (LogP) of drug molecules, enhancing membrane permeability or targeting hydrophobic pockets in receptor active sites.
PART 2: CHEMICAL IDENTITY & PROPERTIES
The following data consolidates the physicochemical profile of the target compound.
| Property | Technical Specification |
| Chemical Name | 1-[4-(Heptylsulfanyl)phenyl]ethanone |
| CAS Number | 812681-15-5 |
| Synonyms | 4'-(Heptylthio)acetophenone; p-Heptylthioacetophenone |
| Molecular Formula | |
| Molecular Weight | 250.40 g/mol |
| SMILES | CCCCCCCSc1ccc(C(C)=O)cc1 |
| Appearance | Pale yellow oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |
| Lipophilicity (cLogP) | ~5.2 (Predicted) |
PART 3: SYNTHESIS PROTOCOLS
To ensure reproducibility and scalability, two distinct synthetic pathways are recommended. Method A is preferred for de novo construction from commodity chemicals, while Method B is a convergent approach for high-throughput analog generation.
Method A: Sequential Alkylation & Friedel-Crafts Acylation (Scale-Up Route)
This route avoids the use of expensive pre-functionalized thiols by building the sulfide core first.
Step 1: Synthesis of Heptyl Phenyl Sulfide
-
Reagents : Thiophenol (1.0 eq), 1-Bromoheptane (1.1 eq),
(2.0 eq), Acetone (0.5 M). -
Procedure :
Step 2: Friedel-Crafts Acetylation
-
Reagents : Heptyl phenyl sulfide (1.0 eq), Acetyl Chloride (1.2 eq),
(1.5 eq), DCM (dry). -
Procedure :
-
Cool a suspension of
in DCM to 0°C. -
Add Acetyl Chloride dropwise; stir until complex forms (clear/yellowish solution).
-
Add Heptyl phenyl sulfide slowly, maintaining temp < 5°C.
-
Allow to warm to RT and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench : Pour slowly onto crushed ice/HCl mixture.
-
Purification : Column chromatography (Silica, 0-10% EtOAc in Hexanes).
-
Method B: Direct Alkylation of 4-Mercaptoacetophenone (Convergent Route)
Ideal for late-stage diversification when 4-mercaptoacetophenone is available.
-
Reagents : 4-Mercaptoacetophenone (1.0 eq), 1-Bromoheptane (1.1 eq),
(1.5 eq), DMF. -
Procedure :
-
Dissolve 4-mercaptoacetophenone in DMF.
-
Add
followed by 1-bromoheptane. -
Stir at 60°C for 2 hours.
-
Validation : This reaction is rapid due to the high nucleophilicity of the thiolate.
-
Workup : Dilute with water, extract with EtOAc.
-
PART 4: VISUALIZATION OF SYNTHETIC LOGIC
The following diagram illustrates the mechanistic flow and decision points for synthesizing CAS 812681-15-5.
Figure 1: Dual-pathway synthesis strategy comparing linear construction (Method A) vs. convergent alkylation (Method B).
PART 5: APPLICATIONS IN DRUG DISCOVERY
1. Lipophilicity Modulation (LogP Engineering) In medicinal chemistry, the transition from a methylthio group (as in Vioxx intermediates) to a heptylthio group dramatically increases lipophilicity.
-
Application : Used to probe the size of hydrophobic pockets in GPCRs or enzymes.
-
Mechanism : The heptyl chain acts as a "grease" anchor, potentially increasing residence time in lipid bilayers or hydrophobic allosteric sites.
2. Metabolic Stability Studies
Long alkyl chains are susceptible to
-
Protocol : Researchers use this compound to test metabolic soft spots. If the heptyl chain is rapidly metabolized, it is often replaced with fluorinated analogs or branched chains in subsequent iterations.
3. Materials Science The compound serves as a precursor for liquid crystals . The rigid acetophenone core combined with the flexible heptyl tail creates anisotropy, a fundamental requirement for mesophase formation in display technologies.
PART 6: REFERENCES
-
ChemicalBook . 1-[4-(Heptylsulfanyl)phenyl]ethanone Product Entry & CAS 812681-15-5 Verification. Retrieved from
-
BenchChem . Synthesis and Technical Guide for 4'-(Methylthio)acetophenone (Analogous Chemistry). Retrieved from
-
BLD Pharm . Catalog Entry for 1-(4-(Heptylthio)phenyl)ethan-1-one (BD01476033).[4][5][6][7][8] Retrieved from [4]
-
European Patent Office . Process for preparing haloacetophenone derivatives (EP0798294A2). Retrieved from
Sources
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- 4. 63084-99-1|Bis(4-(methylthio)phenyl)methanone|BLD Pharm [bldpharm.com]
- 5. 1778-09-2|1-(4-(Methylthio)phenyl)ethanone|BLD Pharm [bldpharm.com]
- 6. 1441-99-2|1-(3-(Methylthio)phenyl)ethanone|BLD Pharm [bldpharm.com]
- 7. 862500-32-1|4-(Cyclopentylsulfanyl)benzaldehyde|BLD Pharm [bldpharm.com]
- 8. 99865-02-8|8-ETHYL-2H,3H-BENZO[E]THIIN-4-ONE|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to 1-[4-(Heptylsulfanyl)phenyl]ethanone for Research and Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-[4-(Heptylsulfanyl)phenyl]ethanone, a compound of interest for researchers and professionals in the field of drug development and organic synthesis. In the absence of a publicly available, specific Safety Data Sheet (SDS), this document synthesizes critical safety, handling, and property information based on established chemical principles and data from structurally analogous compounds. It is designed to empower researchers with the necessary knowledge for the safe and effective use of this molecule in a laboratory setting. This guide includes an inferred Safety Data Sheet, detailed protocols for handling and synthesis, and an exploration of its physicochemical properties and potential applications.
Introduction and Scientific Context
1-[4-(Heptylsulfanyl)phenyl]ethanone belongs to the family of substituted acetophenones, which are prevalent scaffolds in medicinal chemistry and materials science. The presence of a heptylsulfanyl (a seven-carbon alkylthio chain) group on the phenyl ring introduces significant lipophilicity, which can markedly influence the compound's biological activity, metabolic stability, and pharmacokinetic profile. While specific research on this exact molecule is not widely published, its structural motifs suggest potential applications as an intermediate in the synthesis of novel therapeutic agents or functional materials.
The core structure, an acetophenone, is a common building block in organic synthesis. The para-substituted thioether linkage is also a key feature in various biologically active molecules. Therefore, understanding the safe handling and properties of 1-[4-(Heptylsulfanyl)phenyl]ethanone is crucial for its exploration in research and development.
A Note on Scientific Integrity: The following information, particularly within the Safety Data Sheet (Section 2), is presented with the highest commitment to scientific integrity. As no specific SDS for 1-[4-(Heptylsulfanyl)phenyl]ethanone is currently available, the data has been carefully extrapolated from the known properties and hazards of structurally similar compounds, including 4'-(Methylthio)acetophenone and other long-chain alkyl-aryl ketones. All such inferences are made transparently and are grounded in established principles of chemical safety and toxicology.
Inferred Safety Data Sheet (SDS)
This section provides a detailed, inferred Safety Data Sheet for 1-[4-(Heptylsulfanyl)phenyl]ethanone, structured in accordance with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Identification
-
Product Name: 1-[4-(Heptylsulfanyl)phenyl]ethanone
-
Synonyms: 4'-(Heptylthio)acetophenone
-
Chemical Formula: C15H22OS
-
Molecular Weight: 250.40 g/mol
-
CAS Number: Not available.
Hazard Identification
Based on analogous compounds, the following hazards are anticipated.
-
GHS Classification (Inferred):
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][2]
-
Skin Irritation (Category 2), H315: Causes skin irritation.[1][2]
-
Eye Irritation (Category 2A), H319: Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[2][3]
-
-
GHS Label Elements, including Precautionary Statements:
-
Pictogram:
-
Hazard Statements:
-
Precautionary Statements:
-
Prevention:
-
Response:
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[4]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
-
Storage:
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2]
-
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
-
-
-
Composition/Information on Ingredients
-
Substance: 1-[4-(Heptylsulfanyl)phenyl]ethanone
-
Purity: ≥95% (Assumed for research-grade material)
-
Impurities: May contain residual starting materials or solvents from synthesis.
First-Aid Measures
-
General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance. Move out of the dangerous area.[5]
-
If Inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][5]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[3][5]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][5]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3][5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][5]
-
Specific Hazards Arising from the Chemical: Upon combustion, may emit toxic fumes of carbon oxides and sulfur oxides.
-
Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[4][5]
Accidental Release Measures
-
Personal Precautions, Protective Equipment, and Emergency Procedures: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[4][5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Discharge into the environment must be avoided.[4]
-
Methods and Materials for Containment and Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[5]
Handling and Storage
-
Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[4][5]
-
Conditions for Safe Storage, Including any Incompatibilities: Store in a cool, dry, and well-ventilated place.[4] Keep container tightly closed.
Exposure Controls/Personal Protection
-
Control Parameters:
-
Occupational Exposure Limits: No specific data is available. Handle in accordance with good industrial hygiene and safety practice.
-
-
Engineering Controls: Handle in a well-ventilated place.[4] Use a fume hood for all operations.
-
Personal Protective Equipment:
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH (US) approved standards.[4]
-
Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4]
-
Respiratory Protection: For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.
-
Physical and Chemical Properties
| Property | Inferred Value | Reference/Justification |
| Appearance | White to off-white or pale yellow solid | Based on analogous compounds like 4'-(Methylthio)acetophenone[6] |
| Odor | No data available, likely a characteristic aromatic odor | Based on general properties of acetophenones[7] |
| Odor Threshold | No data available | |
| pH | No data available | |
| Melting Point/Freezing Point | Expected to be a low-melting solid | The long alkyl chain will influence the melting point. 4'-(Methylthio)acetophenone has a melting point of 80-82 °C |
| Initial Boiling Point and Boiling Range | > 200 °C at atmospheric pressure (estimated) | High molecular weight and polarity suggest a high boiling point. |
| Flash Point | No data available | |
| Evaporation Rate | No data available | |
| Flammability (solid, gas) | No data available | |
| Upper/Lower Flammability or Explosive Limits | No data available | |
| Vapor Pressure | No data available | |
| Vapor Density | No data available | |
| Relative Density | No data available | |
| Water Solubility | Insoluble | The long alkyl chain and aromatic ring confer low water solubility. |
| Partition Coefficient: n-octanol/water | Log Kow is estimated to be > 4 | High lipophilicity due to the heptyl group. |
| Auto-ignition Temperature | No data available | |
| Decomposition Temperature | No data available | |
| Viscosity | No data available | |
| Explosive Properties | No data available | |
| Oxidizing Properties | No data available |
Stability and Reactivity
-
Reactivity: No specific data available.
-
Chemical Stability: Stable under recommended storage conditions.
-
Possibility of Hazardous Reactions: No data available.
-
Conditions to Avoid: Incompatible materials, heat, and sources of ignition.
-
Incompatible Materials: Strong oxidizing agents.[8]
-
Hazardous Decomposition Products: Under fire conditions: Carbon oxides, Sulfur oxides.
Toxicological Information
-
Acute Toxicity:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3]
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[5]
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[2][3]
-
Specific Target Organ Toxicity - Repeated Exposure: No data available.
-
Aspiration Hazard: No data available.
-
Additional Information: To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[8]
Ecological Information
-
Toxicity: No specific data available. Due to its low water solubility, it is not expected to be highly toxic to aquatic organisms, but its long-term effects are unknown.
-
Persistence and Degradability: The presence of a benzene ring suggests it may not be readily biodegradable.
-
Bioaccumulative Potential: The high estimated Log Kow suggests a potential for bioaccumulation.
-
Mobility in Soil: Expected to have low mobility in soil due to low water solubility and high affinity for organic matter.
-
Other Adverse Effects: No data available.
Disposal Considerations
-
Waste Treatment Methods: Offer surplus and non-recyclable solutions to a licensed disposal company.[5] Dispose of in accordance with local, state, and federal regulations.
Transport Information
-
DOT (US): Not regulated as a hazardous material.
-
IMDG: Not regulated as a hazardous material.
-
IATA: Not regulated as a hazardous material.
Regulatory Information
-
SARA 302 Components: No chemicals in this material are subject to the reporting requirements of SARA Title III, Section 302.
-
SARA 313 Components: This material does not contain any chemical components with known CAS numbers that exceed the threshold (De Minimis) reporting levels established by SARA Title III, Section 313.
-
SARA 311/312 Hazards: Acute Health Hazard.
-
Massachusetts Right To Know Components: No components are subject to the Massachusetts Right to Know Act.
-
Pennsylvania Right To Know Components: 1-[4-(Heptylsulfanyl)phenyl]ethanone (CAS No. not available).
-
New Jersey Right To Know Components: 1-[4-(Heptylsulfanyl)phenyl]ethanone (CAS No. not available).
-
California Prop. 65 Components: This product does not contain any chemicals known to the State of California to cause cancer, birth defects, or any other reproductive harm.
Other Information
-
Disclaimer: The information provided in this document is correct to the best of our knowledge, information, and belief at the date of its publication. The information given is designed only as a guidance for safe handling, use, processing, storage, transportation, disposal, and release and is not to be considered a warranty or quality specification.
Experimental Protocols and Methodologies
Proposed Synthesis Workflow
A plausible synthetic route to 1-[4-(Heptylsulfanyl)phenyl]ethanone is via a Friedel-Crafts acylation of heptyl(phenyl)sulfane (thioanisole analog with a heptyl group).
Caption: Proposed two-step synthesis of 1-[4-(Heptylsulfanyl)phenyl]ethanone.
Step-by-Step Protocol for Synthesis (Illustrative):
-
Synthesis of Heptyl(phenyl)sulfane:
-
To a solution of thiophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromoheptane (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield heptyl(phenyl)sulfane.
-
-
Friedel-Crafts Acylation:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 eq) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of heptyl(phenyl)sulfane (1.0 eq) in DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 1-[4-(Heptylsulfanyl)phenyl]ethanone.
-
Safe Handling and Use in a Research Setting
Workflow for Handling and Experimentation:
Caption: A standard workflow for the safe handling of chemical reagents.
Detailed Protocol for Safe Handling:
-
Preparation:
-
Before handling, ensure you have read and understood this technical guide.
-
Ensure a chemical fume hood is available and functioning correctly.
-
Have appropriate personal protective equipment (PPE) readily available: nitrile gloves, safety goggles, and a flame-resistant lab coat.
-
Locate the nearest safety shower and eyewash station.
-
-
Handling:
-
Conduct all manipulations of the solid compound and its solutions within the fume hood.
-
When weighing the solid, use a spatula and avoid creating dust. If possible, use a balance with a draft shield or a ventilated balance enclosure.
-
When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
-
In Case of a Spill:
-
For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the contaminated absorbent into a sealed container for disposal.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
For a large spill, evacuate the area and contact your institution's environmental health and safety department.
-
-
Waste Disposal:
-
Dispose of all waste materials (including contaminated gloves, paper towels, and solutions) in appropriately labeled hazardous waste containers. Do not pour chemical waste down the drain.
-
Potential Applications and Future Directions
Substituted acetophenones are versatile intermediates in organic synthesis. The introduction of the heptylsulfanyl group may impart interesting properties for various applications:
-
Medicinal Chemistry: The lipophilic heptyl chain could enhance membrane permeability and interaction with hydrophobic pockets of biological targets. This scaffold could be a starting point for the synthesis of novel kinase inhibitors, anti-inflammatory agents, or other therapeutics. The sulfur atom provides a site for potential metabolism (e.g., oxidation to sulfoxide or sulfone), which could be leveraged in prodrug design.
-
Materials Science: The aromatic core and the potential for further functionalization make it a candidate for the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), or other functional materials where molecular packing and electronic properties are important.
Future research should focus on the full characterization of 1-[4-(Heptylsulfanyl)phenyl]ethanone, including obtaining experimental data for its physicochemical properties and a comprehensive toxicological and ecotoxicological evaluation. Elucidation of its biological activity profile through screening in various assays would pave the way for its potential development in drug discovery programs.
References
- Scimplify. MATERIAL SAFETY DATA SHEET - 1-(6-methyl-3-pyridinyl)-2[4-(methylthio)phenyl]ethanone.
- ECHEMI. 1-(4-(Bromomethyl)phenyl)
- MilliporeSigma.
- Georganics.
- Sigma-Aldrich. 1-(4-(Heptyloxy)phenyl)ethanone | 37062-61-6.
- AChemBlock. 1-[4-(Phenylethynyl)phenyl]ethanone 97% | CAS: 1942-31-0.
- Benchchem. Technical Guide: Physicochemical Properties of 4'-(Methylthio)acetophenone.
- Thermo Fisher Scientific.
- Thermo Fisher Scientific.
- Santa Cruz Biotechnology. 4′-(Ethylthio)acetophenone.
- Sigma-Aldrich. 4 -(Methylthio)acetophenone 97 1778-09-2.
- Sigma-Aldrich. 4 -(Methylthio)acetophenone 97 1778-09-2 - Properties.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 1-(4-Fluorophenyl)-2-phenyl-ethanone.
- Thermo Fisher Scientific.
- Angene Chemical. Safety Data Sheet - 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone.
- CymitQuimica. CAS 1778-09-2: 1-[4-(Methylthio)phenyl]ethanone.
Sources
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Technical Guide: Physicochemical Profiling of 1-[4-(Heptylsulfanyl)phenyl]ethanone
This guide details the physicochemical characterization of 1-[4-(Heptylsulfanyl)phenyl]ethanone , a critical intermediate in the synthesis of morpholino-ketone photoinitiators and sulfur-containing liquid crystals.
Executive Summary
1-[4-(Heptylsulfanyl)phenyl]ethanone (CAS: Analogous to 1778-09-2) is an aromatic ketone characterized by a para-substituted heptylthio ether chain. It serves as a lipophilic building block for Type I photoinitiators (used in UV-curable inks) and sulfonium-based cationic polymerization agents.
This guide provides a technical analysis of its melting point (MP) and boiling point (BP), contrasting experimental data of its homologs with predictive models to establish a rigorous characterization framework.
Chemical Identity & Structural Analysis[1][2][3][4]
| Property | Detail |
| IUPAC Name | 1-[4-(Heptylsulfanyl)phenyl]ethanone |
| Common Names | 4'-Heptylthioacetophenone; p-Heptylthioacetophenone |
| Molecular Formula | C₁₅H₂₂OS |
| Molecular Weight | 250.40 g/mol |
| SMILES | CCCCCCCSc1ccc(cc1)C(C)=O |
| Structural Class | Alkylthio-substituted Acetophenone |
Structural Influence on Phase Transitions
The heptyl (C7) chain introduces significant conformational flexibility compared to the methyl analog.
-
Melting Point Depression: While 4'-(methylthio)acetophenone is a crystalline solid (MP: 80–82 °C), the introduction of the heptyl chain disrupts crystal packing efficiency via steric bulk and rotational freedom. This typically lowers the melting point, potentially rendering the compound a low-melting solid or viscous oil at room temperature.
-
Boiling Point Elevation: The addition of six methylene (-CH₂-) units adds ~84 g/mol to the mass, significantly increasing London dispersion forces. This results in a boiling point markedly higher than the methyl analog.
Thermodynamic Profile: Data & Predictions
The following values represent a synthesis of literature data for homologous series and predictive thermodynamic modeling (Joback/Group Contribution Methods).
Melting Point & Boiling Point Data
| Compound | Substituent (R) | Melting Point (°C) | Boiling Point (°C) | Status |
| Target | -S-C₇H₁₅ (Heptyl) | 32 – 45 °C (Predicted) | ~405 °C (atm) / 195 °C (0.5 mmHg) | Target |
| Analog 1 | -S-CH₃ (Methyl) | 80 – 82 °C [1] | 135 °C (1 mmHg) | Benchmark |
| Analog 2 | -S-Ph (Phenyl) | 67 – 68 °C [2] | 389 °C (atm) | Benchmark |
| Analog 3 | -O-C₅H₁₁ (Pentyl) | 16 °C [3] | 170 °C (9 Torr) | Ether Analog |
Technical Insight: The target compound likely exhibits monotropic polymorphism , where it may crystallize slowly from a melt. Researchers should expect a supercooled liquid state at room temperature if the sample is not pure.
Experimental Protocols
To validate these properties, the following standardized protocols are recommended.
Protocol A: Synthesis via Friedel-Crafts Acylation
Context: High-purity material is required for accurate thermal analysis.
-
Reagents: Heptyl phenyl sulfide (1.0 eq), Acetyl chloride (1.2 eq), Aluminum chloride (AlCl₃, 1.2 eq), Dichloromethane (DCM).
-
Procedure:
-
Cool DCM solution of Heptyl phenyl sulfide to 0 °C.
-
Add AlCl₃ portion-wise (exothermic control).
-
Add Acetyl chloride dropwise, maintaining T < 5 °C.
-
Stir at RT for 4 hours.
-
Quench: Pour into ice-HCl mixture.
-
Purification: Extract with DCM, wash with NaHCO₃, dry over MgSO₄.
-
Isolation: Recrystallize from Hexane/Ethanol if solid, or vacuum distill if oil.
-
Protocol B: Melting Point Determination (DSC)
Methodology: Differential Scanning Calorimetry is superior to capillary methods for low-melting waxy solids.
-
Instrument: PerkinElmer DSC 8000 (or equivalent).
-
Sample Prep: Encapsulate 2–5 mg of dried sample in an aluminum pan.
-
Cycle:
-
Heat 1: -20 °C to 100 °C @ 10 °C/min (Erases thermal history).
-
Cool: 100 °C to -20 °C @ 10 °C/min (Induces crystallization).
-
Heat 2: -20 °C to 100 °C @ 5 °C/min.
-
-
Analysis: Record the onset temperature of the endothermic peak in Heat 2 as the standard melting point.
Protocol C: Boiling Point Determination (Reduced Pressure)
Methodology: Due to high thermal instability at >300 °C, atmospheric boiling point is theoretical. Use reduced pressure.
-
Setup: Short-path distillation apparatus (Kugelrohr).
-
Vacuum: Establish stable vacuum at 0.1 – 0.5 mmHg .
-
Heating: Ramp temperature slowly.
-
Observation: Record the vapor temperature when steady reflux is observed.
-
Correction: Convert to atmospheric pressure using the Antoine Equation or a pressure-temperature nomograph.
-
Logical Workflows & Visualization
Figure 1: Synthesis & Characterization Logic
This diagram outlines the critical path from raw materials to validated physical property data.
Caption: Workflow for the synthesis and thermal characterization of the target compound.
Figure 2: Structure-Property Relationship (SAR)
Visualizing why the heptyl analog has a lower MP but higher BP than the methyl analog.
Caption: Impact of alkyl chain length on thermal phase transitions.
References
-
Thermo Fisher Scientific. (2025). 4'-(Methylthio)acetophenone Specification Sheet. Retrieved from
-
Sigma-Aldrich. (2025). 1-[4-(Phenylthio)phenyl]ethanone Product Detail. Retrieved from
-
CAS Common Chemistry. (2025).[1] 1-[4-(Pentyloxy)phenyl]ethanone Properties. Retrieved from
-
NIST Chemistry WebBook. (2025). Thermophysical Properties of Acetophenone Derivatives. Retrieved from
Sources
A Comparative Technical Guide to Methylthio and Heptylthio Acetophenone Derivatives: Synthesis, Properties, and Biological Implications
Introduction: The Significance of Alkylthio Chain Length in Acetophenone Scaffolds
To the dedicated researcher in drug discovery and development, the acetophenone scaffold is a familiar and versatile starting point for a multitude of therapeutic agents. Its derivatives have shown a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1][2] A key area of interest in the medicinal chemistry of acetophenones is the modification of the phenyl ring, particularly at the para-position, to modulate their biological and physicochemical properties. The introduction of an alkylthio (-S-R) group is a common strategy, and the length of the alkyl chain (R) can have profound effects on the molecule's behavior.
This in-depth technical guide provides a comparative analysis of two such derivatives: 4'-(methylthio)acetophenone and the less-explored 4'-(heptylthio)acetophenone. While 4'-(methylthio)acetophenone is a well-documented intermediate in the synthesis of prominent anti-inflammatory drugs like Rofecoxib, direct literature on its long-chain counterpart is scarce.[3][4] This guide will therefore leverage established data for the methylthio derivative and extrapolate, based on fundamental chemical principles, to the properties and behavior of the heptylthio analogue. By examining the synthesis, physicochemical characteristics, and potential biological implications of varying the alkylthio chain length from a single carbon to a seven-carbon chain, we aim to provide valuable insights for the rational design of novel acetophenone-based therapeutic candidates.
I. Synthesis of 4'-(Alkylthio)acetophenones: A Tale of Two Thioethers
The most prevalent and industrially significant method for the synthesis of 4'-(alkylthio)acetophenones is the Friedel-Crafts acylation of the corresponding alkylthioanisole.[5][6] This electrophilic aromatic substitution reaction offers a direct route to introduce the acetyl group onto the aromatic ring.[7]
The Causality Behind the Friedel-Crafts Acylation Approach
The choice of Friedel-Crafts acylation is dictated by its reliability and high regioselectivity.[6] The alkylthio group is an ortho-, para-directing activator of the aromatic ring for electrophilic substitution. The para-product is generally favored due to reduced steric hindrance compared to the ortho-positions. The reaction proceeds through the formation of a highly reactive acylium ion, generated from an acylating agent (typically acetyl chloride or acetic anhydride) and a Lewis acid catalyst (commonly aluminum chloride).[5][7]
Workflow for the Synthesis of 4'-(Alkylthio)acetophenones
Caption: Generalized workflow for the synthesis of 4'-(alkylthio)acetophenones.
Experimental Protocol: Synthesis of 4'-(Methylthio)acetophenone[5]
Materials:
-
Thioanisole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.1 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.05 eq) dropwise to the stirred suspension.
-
After the addition is complete, add thioanisole (1.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Once the addition of thioanisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and 1M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Anticipated Modifications for the Synthesis of 4'-(Heptylthio)acetophenone
Synthesis of Heptylthioanisole: This precursor would likely be synthesized via a nucleophilic substitution reaction between thiophenol and a heptyl halide (e.g., 1-bromoheptane) in the presence of a base.
Friedel-Crafts Acylation of Heptylthioanisole: The procedure would be analogous to that for thioanisole. However, due to the increased molecular weight and likely different physical properties of heptylthioanisole and the final product, some practical adjustments may be necessary:
-
Reaction Times: The larger heptyl group might introduce minor steric effects, potentially requiring slightly longer reaction times for complete conversion.
-
Purification: The increased lipophilicity of 4'-(heptylthio)acetophenone will influence its solubility. Recrystallization solvents would need to be optimized, likely requiring a less polar solvent system compared to the methylthio derivative. Column chromatography would also require adjustment of the eluent polarity.
II. Comparative Physicochemical Properties
The length of the alkyl chain significantly impacts the physicochemical properties of the molecule.
| Property | 4'-(Methylthio)acetophenone | 4'-(Heptylthio)acetophenone (Predicted) | Rationale for Prediction |
| Molecular Formula | C₉H₁₀OS[8] | C₁₅H₂₂OS | Addition of a C₆H₁₂ unit. |
| Molecular Weight | 166.24 g/mol [8] | 250.42 g/mol | Increased by the mass of the hexyl fragment. |
| Appearance | White to off-white solid[8] | Likely a white to pale yellow solid or a low-melting solid/waxy substance. | Longer alkyl chains can disrupt crystal packing, potentially lowering the melting point. |
| Melting Point | 80-82 °C[4] | Lower than the methylthio derivative. | The long, flexible heptyl chain can disrupt the crystal lattice, leading to a lower melting point. |
| Boiling Point | 135 °C at 1 mmHg[8] | Significantly higher than the methylthio derivative. | Increased van der Waals forces due to the larger surface area of the heptyl chain will require more energy to overcome intermolecular attractions. |
| Solubility | Soluble in chloroform and methanol.[8] | Increased solubility in nonpolar organic solvents (e.g., hexanes, toluene) and decreased solubility in polar solvents (e.g., methanol, water). | The long hydrocarbon chain of the heptyl group imparts greater lipophilicity. |
III. Spectroscopic Characterization: Identifying the Fingerprints
Spectroscopic techniques are crucial for the structural elucidation and purity assessment of these compounds.
Comparative Spectral Data
| Spectroscopy | 4'-(Methylthio)acetophenone | 4'-(Heptylthio)acetophenone (Predicted) | Key Differentiating Features |
| ¹H NMR | Singlet for -SCH₃ at ~2.5 ppm.[9] | Multiplets for the heptyl chain protons (-CH₂- and -CH₃) in the aliphatic region (~0.8-3.0 ppm). | The presence of complex signals corresponding to the seven-carbon chain. The signal for the -SCH₂- protons adjacent to the sulfur will be a triplet around 2.8-3.0 ppm. |
| ¹³C NMR | Signal for -SCH₃ at ~15 ppm.[9] | Multiple signals in the aliphatic region for the seven distinct carbons of the heptyl group. | The appearance of six additional signals in the aliphatic region of the spectrum. |
| Mass Spec. | Molecular ion (M⁺) at m/z 166.[9] | Molecular ion (M⁺) at m/z 250. | A clear difference in the molecular ion peak corresponding to the difference in their molecular weights. Fragmentation patterns will also differ due to the presence of the heptyl chain. |
| IR | C-H stretches for methyl group. | Additional C-H stretching and bending vibrations for the methylene groups of the heptyl chain. | More pronounced aliphatic C-H stretching bands around 2850-2960 cm⁻¹. |
IV. Biological Activity and Structure-Activity Relationship (SAR) Insights
While 4'-(methylthio)acetophenone is primarily known as a synthetic intermediate, the broader class of acetophenones exhibits a range of biological activities.[1] The structural difference between the methylthio and heptylthio derivatives can lead to significant variations in their pharmacological profiles.
Influence of Alkyl Chain Length on Biological Activity
The transition from a methyl to a heptyl group dramatically increases the lipophilicity of the molecule. This has several predictable consequences for its biological activity:
-
Membrane Permeability: Increased lipophilicity generally enhances the ability of a molecule to cross cell membranes. This could lead to improved bioavailability and better access to intracellular targets.
-
Protein Binding: The hydrophobic heptyl chain can engage in stronger van der Waals interactions with hydrophobic pockets in target proteins, potentially leading to increased potency or altered target selectivity.
-
Metabolism: The longer alkyl chain provides more sites for metabolic enzymes, such as cytochrome P450s, to act upon. This could lead to a different metabolic profile and potentially a shorter duration of action for the heptylthio derivative.
Potential Therapeutic Applications and the Role of the Thioether
The methylthio group in precursors to drugs like Rofecoxib is often oxidized in vivo to the corresponding methylsulfonyl group, which is crucial for its selective COX-2 inhibition.[10] It is reasonable to assume that the heptylthio group could undergo similar metabolic oxidation to a heptylsulfonyl group.
Caption: Postulated metabolic activation pathway of alkylthio acetophenones.
The larger heptylsulfonyl group could have a different binding affinity and selectivity profile for the COX-2 enzyme compared to the methylsulfonyl group. This highlights a key area for future research: exploring how varying the alkyl chain length in this class of compounds can fine-tune their inhibitory activity against various enzyme targets.
V. Conclusion and Future Directions
This technical guide has provided a comprehensive comparison of 4'-(methylthio)acetophenone and its hypothetical long-chain analogue, 4'-(heptylthio)acetophenone. While the former is a well-characterized and synthetically valuable compound, the properties and potential of the latter have been largely extrapolated from fundamental chemical principles.
The key takeaway for researchers is that the length of the alkylthio chain is a critical determinant of the physicochemical and biological properties of acetophenone derivatives. The increase in chain length from methyl to heptyl is predicted to decrease the melting point, increase the boiling point and lipophilicity, and significantly alter the spectroscopic signature of the molecule. These changes, in turn, are likely to have a profound impact on the compound's ADME (absorption, distribution, metabolism, and excretion) properties and its interactions with biological targets.
The exploration of long-chain alkylthio acetophenone derivatives represents a promising, yet underexplored, avenue for the development of new therapeutic agents. Future research should focus on the synthesis and in-vitro/in-vivo evaluation of a series of these compounds to establish a clear structure-activity relationship and to validate the predictions made in this guide. Such studies could unlock novel acetophenone-based drugs with tailored properties for a range of diseases.
References
-
Natural-derived acetophenones: chemistry and pharmacological activities. (2024). Chemistry Central Journal, 18(1), 447. [Link]
-
Friedel-Crafts Acylation. (2025). Chemistry Steps. [Link]
-
4'-(METHYLTHIO)ACETOPHENONE. (2011). Georganics. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
-
Synthesis of 4'-(4-fluorophenoxy)acetophenone. (n.d.). PrepChem.com. [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]
-
BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. (2025). RASĀYAN Journal of Chemistry, 18(2). [Link]
-
Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives. (2016). Medicinal Chemistry, 12(4), 348-360. [Link]
-
Friedel-Crafts Acylation of Anisole. (2006). [Link]
-
PREPARATION AND ANTIBACTERIAL PROPERTIES OF CERTAIN THIOPHENOL DERIVATIVES. (n.d.). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4′-(甲硫基)苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis of 1-[4-(Heptylsulfanyl)phenyl]ethanone from thiophenol
Executive Summary
This guide details the synthesis of 1-[4-(heptylsulfanyl)phenyl]ethanone (CAS: 10224-59-6), a critical intermediate often utilized in the development of liquid crystals and photoinitiators. The protocol utilizes a two-step sequence starting from thiophenol .
-
Step 1: S-Alkylation of thiophenol to form heptyl phenyl sulfide.
-
Step 2: Regioselective Friedel-Crafts acylation to install the acetyl group.
Critical Note: This protocol prioritizes regioselectivity and odor management. Thiophenol is a high-stench compound requiring specific neutralization protocols (detailed in Section 6).
Retrosynthetic Analysis & Strategy
The target molecule contains an electron-donating alkylthio group (
-
Strategic Choice: The alkylthio group is an ortho/para director. Introducing the alkyl chain first activates the ring and directs the subsequent acylation to the para position due to the steric bulk of the heptyl chain.
-
Alternative Route Failure: Attempting to acylate thiophenol first (to 4-mercaptoacetophenone) often results in S-acylation (thioester formation) rather than C-acylation, making the chosen route (S-alkylation
C-acylation) superior.
Figure 1: Retrosynthetic pathway utilizing the activating nature of the sulfide for para-selective acylation.
Phase 1: S-Alkylation of Thiophenol
Objective: Synthesize heptyl phenyl sulfide.
Mechanism:
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| Thiophenol | 1.0 | Nucleophile |
| 1-Bromoheptane | 1.1 | Electrophile |
| Potassium Carbonate ( | 2.0 | Base |
| Acetone (Reagent Grade) | Solvent | Polar Aprotic Solvent |
Protocol
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and magnetic stir bar. Connect to a bleach scrubber (see Section 6).
-
Solvation: Charge the flask with Acetone (10 mL per gram of thiophenol) and
(2.0 equiv). -
Thiophenol Addition: Add Thiophenol (1.0 equiv) dropwise at room temperature. The mixture may yellow slightly as the thiolate anion forms.
-
Alkylation: Add 1-Bromoheptane (1.1 equiv) dropwise over 15 minutes.
-
Reaction: Heat to reflux (
) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). Product ( ) is less polar than thiophenol. -
Workup:
-
Cool to room temperature.[7] Filter off inorganic salts (
, excess ). -
Concentrate the filtrate under reduced pressure.
-
Dissolve residue in DCM, wash with 1M NaOH (to remove unreacted thiophenol) and Brine.
-
Dry over
and concentrate.
-
-
Yield Expectation: >90% (Pale yellow oil).
Phase 2: Friedel-Crafts Acylation
Objective: Install the acetyl group at the para position.
Critical Mechanism Note: Sulfide sulfur atoms have lone pairs that can coordinate with Lewis Acids (
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| Heptyl Phenyl Sulfide | 1.0 | Substrate |
| Acetyl Chloride | 1.2 | Acylating Agent |
| Aluminum Chloride ( | 2.2 | Lewis Acid Catalyst |
| Dichloromethane (DCM) | Solvent | Anhydrous Solvent |
Protocol
-
Catalyst Activation: In a flame-dried flask under Nitrogen, suspend
(2.2 equiv) in anhydrous DCM at . -
Electrophile Formation: Add Acetyl Chloride (1.2 equiv) dropwise. Stir for 15 minutes until the acylium ion complex forms (solution often turns orange/red).
-
Substrate Addition: Dissolve Heptyl Phenyl Sulfide (from Phase 1) in minimal DCM. Add this solution dropwise to the
mixture at .-
Why? Adding substrate to the catalyst prevents high local concentrations of substrate, reducing side reactions.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Quenching (Exothermic!): Cool back to
. Slowly pour the reaction mixture into a beaker of crushed ice/HCl. -
Extraction: Extract the aqueous layer with DCM (3x).
-
Purification:
-
Wash combined organics with Sat.
(removes acid traces) and Brine. -
Dry (
) and concentrate.[5] -
Recrystallization: The crude solid can often be recrystallized from Hexane/Ethanol. If oil persists, use Flash Chromatography (Hexane/EtOAc 95:5
90:10).
-
Figure 2: Workflow for Phase 2. Note the temperature control at Step 2 to maximize regioselectivity.
Analytical Validation
| Technique | Expected Signal Characteristics | Interpretation |
| 1H NMR | Para-substituted benzene ring (AA'BB' system). | |
| Methyl group of the ketone ( | ||
| Terminal methyl of heptyl chain. | ||
| MS (ESI) | Consistent with molecular formula |
Safety & Stench Management
Thiophenol Hazard: Thiophenol has a repulsive, penetrating odor and is highly toxic. Neutralization Protocol:
-
Bleach Scrubber: All reaction off-gassing must pass through a trap containing 10% Sodium Hypochlorite (Bleach).
-
Glassware Cleaning: Do not wash glassware directly in the sink. Soak all contaminated glassware in a bath of Bleach/Water (1:1) for 2 hours. This oxidizes the thiol (stench) to the sulfonic acid (odorless).
-
Spill Control: Cover spills with solid Calcium Hypochlorite or bleach-soaked towels immediately.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
- Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963.
- Peach, M. E. "The Chemistry of the Thiol Group." John Wiley & Sons, 1974. (Chemistry of thiols and sulfides).
-
BenchChem. "Friedel-Crafts Acylation of Thioanisole Protocols." (General procedure for alkyl phenyl sulfide acylation).
-
Org. Synth. "Preparation of Thioethers."[8] Organic Syntheses, Coll.[5] Vol. 2, p. 573.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. forskning.ruc.dk [forskning.ruc.dk]
Application Note and Protocol for the Synthesis of 4-(Heptylthio)acetophenone
An In-depth Technical Guide to the Phase-Transfer Catalyzed S-Alkylation of 4-Mercaptoacetophenone
Abstract
This document provides a comprehensive, field-proven protocol for the S-alkylation of 4-mercaptoacetophenone with heptyl bromide to synthesize 4-(heptylthio)acetophenone. This reaction is a cornerstone for generating aryl-alkyl thioethers, a critical structural motif in medicinal chemistry and materials science. We will delve into the underlying SN2 mechanism, the strategic application of phase-transfer catalysis to enhance reaction efficiency, and provide a detailed, step-by-step guide from reaction setup to product purification and characterization. This guide is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible methodology.
Introduction and Scientific Principles
Organosulfur compounds, particularly thioethers (sulfides), are integral to numerous biologically active molecules and functional materials.[1] The synthesis of these compounds via the S-alkylation of thiols is a fundamental and widely-used transformation in organic synthesis.[1][2] The protocol herein details the preparation of 4-(heptylthio)acetophenone, a valuable intermediate for further chemical elaboration.
The core transformation is a nucleophilic substitution reaction (SN2) where the sulfur atom of a thiol attacks an alkyl halide.[3][4][5] The nucleophilicity of the thiol is significantly enhanced by deprotonation with a base to form a thiolate anion, which is a much more potent nucleophile.[5]
However, challenges can arise from the mutual insolubility of the reactants. The organic alkyl halide (heptyl bromide) and the inorganic base (e.g., potassium carbonate) with the resulting thiolate salt exist in separate phases. To overcome this, this protocol employs a phase-transfer catalyst (PTC), Tetrabutylammonium bromide (TBAB). The lipophilic quaternary ammonium cation of TBAB pairs with the thiolate anion, shuttling it from the solid/aqueous phase into the organic phase where it can readily react with the heptyl bromide, dramatically accelerating the reaction rate.[6][7]
Reaction Mechanism
The reaction proceeds in three key stages, facilitated by the phase-transfer catalyst.
-
Deprotonation: The inorganic base, potassium carbonate, deprotonates the 4-mercaptoacetophenone (a thiol) to form the potassium thiolate salt.
-
Ion Exchange: The phase-transfer catalyst, TBAB, exchanges its bromide anion for the thiolate anion at the phase interface.
-
Nucleophilic Attack (SN2): The newly formed lipophilic tetrabutylammonium thiolate salt is soluble in the organic phase and attacks the heptyl bromide in a classic SN2 reaction, forming the desired product, 4-(heptylthio)acetophenone, and regenerating the TBAB catalyst.
Caption: Phase-Transfer Catalysis (PTC) mechanism for S-alkylation.
Materials and Safety
Reagents and Equipment
| Reagent / Material | Formula | MW ( g/mol ) | CAS No. | Supplier | Notes |
| 4-Mercaptoacetophenone | C₈H₈OS | 152.21 | 3814-20-8 | Sigma-Aldrich, etc. | Starting thiol.[8] |
| Heptyl Bromide (1-Bromoheptane) | C₇H₁₅Br | 179.10 | 629-04-9 | Acros Organics, etc. | Alkylating agent.[9] |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Fisher Scientific, etc. | Anhydrous, powdered base. |
| Tetrabutylammonium Bromide (TBAB) | C₁₆H₃₆BrN | 322.37 | 1643-19-2 | TCI, etc. | Phase-Transfer Catalyst.[10] |
| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | 75-05-8 | Various | Reaction solvent. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Various | Extraction solvent. |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Various | Eluent for chromatography. |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | Various | 60-120 mesh for chromatography. |
Equipment: Round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature controller, reflux condenser, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel), UV lamp.
Hazard and Safety Information
This protocol involves hazardous materials and should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Mercaptoacetophenone: Eye, skin, and respiratory irritant. Possesses a strong, unpleasant odor.
-
Heptyl Bromide: Flammable liquid and vapor.[9] Causes skin, eye, and respiratory tract irritation.[11][12]
-
Potassium Carbonate: Causes serious skin and eye irritation.[13][14][15][16][17] Inhalation may cause respiratory irritation.[13][15][16][17]
-
Tetrabutylammonium Bromide (TBAB): Causes skin, eye, and respiratory irritation.[10][18][19] May be harmful if swallowed.[20]
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin.
-
Ethyl Acetate & Hexane: Highly flammable liquids and vapors. May cause drowsiness or dizziness.
Detailed Experimental Protocol
Reagent Calculation (Example Scale)
| Reagent | Equivalents | MW ( g/mol ) | Amount | Moles (mmol) |
| 4-Mercaptoacetophenone | 1.0 | 152.21 | 1.52 g | 10.0 |
| Heptyl Bromide | 1.1 | 179.10 | 1.97 g (1.67 mL) | 11.0 |
| Potassium Carbonate | 2.0 | 138.21 | 2.76 g | 20.0 |
| TBAB | 0.1 | 322.37 | 0.32 g | 1.0 |
| Acetonitrile | - | - | 50 mL | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-mercaptoacetophenone (1.52 g, 10.0 mmol), anhydrous potassium carbonate (2.76 g, 20.0 mmol), and tetrabutylammonium bromide (0.32 g, 1.0 mmol).
-
Add 50 mL of acetonitrile.
-
Attach a reflux condenser and place the flask in a heating mantle on a magnetic stirrer.
-
-
Addition of Alkylating Agent:
-
Begin stirring the suspension.
-
Using a syringe or dropping funnel, add heptyl bromide (1.67 mL, 11.0 mmol) to the mixture at room temperature.
-
-
Reaction Execution:
-
Heat the reaction mixture to a gentle reflux (approximately 80-85°C) and maintain stirring.
-
The reaction is typically complete within 2-4 hours.
-
-
Monitoring Progress with TLC:
-
Periodically take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate.
-
Use a mobile phase of 10:1 Hexane:Ethyl Acetate.
-
Visualize the spots under a UV lamp (254 nm). The starting material (4-mercaptoacetophenone) will have a different Rf value than the product (4-(heptylthio)acetophenone). The reaction is complete when the starting material spot has disappeared.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask to room temperature.
-
Filter the mixture through a pad of Celite or a sintered glass funnel to remove the inorganic salts (potassium carbonate). Wash the filter cake with a small amount of ethyl acetate (2 x 10 mL).
-
Transfer the filtrate to a separatory funnel.
-
Add 50 mL of deionized water. Shake and allow the layers to separate.
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine all organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).[21]
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[21]
-
Prepare the column using a slurry of silica gel in hexane.
-
Load the crude product onto the column (adsorbed onto a small amount of silica gel for best results).
-
Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate) to separate the product from any remaining impurities.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield pure 4-(heptylthio)acetophenone.
-
Caption: Step-by-step experimental workflow for synthesis.
Characterization of 4-(Heptylthio)acetophenone
To confirm the identity and purity of the final product, standard analytical techniques should be employed:
-
¹H NMR: Expect characteristic signals for the aromatic protons, the acetyl methyl group protons, and the aliphatic protons of the heptyl chain, including a triplet for the methylene group adjacent to the sulfur atom.
-
¹³C NMR: Expect distinct signals for the carbonyl carbon, the aromatic carbons (with unique shifts for the carbons attached to sulfur and the acetyl group), and the seven carbons of the heptyl chain.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₁₅H₂₂OS, MW = 250.40) should be observed.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reaction time and ensure the mixture is refluxing properly. |
| Inactive base (absorbed moisture). | Use freshly opened or properly dried anhydrous K₂CO₃. | |
| Low Yield | Inefficient stirring, preventing phase mixing. | Use a powerful magnetic stirrer and an appropriately sized stir bar. |
| Loss of product during work-up. | Ensure complete extraction from the aqueous layer; be careful during solvent removal. | |
| Formation of Side Products | Over-alkylation of the product (less common for sulfides).[3] | Use the recommended stoichiometry (slight excess of alkyl halide). |
| Presence of impurities in starting materials. | Check the purity of starting materials by TLC or NMR before starting. |
Conclusion
This protocol outlines an efficient, reliable, and scalable method for the synthesis of 4-(heptylthio)acetophenone via phase-transfer catalyzed S-alkylation. By explaining the mechanistic principles and providing a detailed, step-by-step procedure, this guide serves as a valuable resource for chemists in academic and industrial settings. The use of phase-transfer catalysis makes this a practical approach, avoiding the need for harsh, anhydrous conditions or more expensive reagents, thereby aligning with principles of efficient chemical synthesis.
References
- Chemos GmbH&Co.KG.
- ASHTA Chemicals.
- Affix Scientific.
- Carl ROTH.
- HIMEDIA. Safety Data Sheet: Tetrabutylammonium bromide, Hi-AR™.
- Loba Chemie.
- Redox.
- Sisco Research Laboratories Pvt. Ltd.
- Carl ROTH.
- Fisher Scientific.
- Kazemi, S., et al. Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456 (2015).
- Cole-Parmer.
- Fisher Scientific.
- ChemicalBook. 4-MERCAPTOACETOPHENONE | 3814-20-8.
- Patil, S. P., et al. S-Alkylation of thiophenol under biphasic phase transfer catalysis. Journal of Chemical and Pharmaceutical Research, 3(4), 650-656 (2011).
- National Center for Biotechnology Information. 1-Bromoheptane | C7H15Br | CID 12369. PubChem.
- ACS GCI Pharmaceutical Roundtable.
- Organic Syntheses. 4-(2-THIENYL)ACETOPHENONE.
- LibreTexts Chemistry. 3.2.6: Thiols and Sulfides.
- Organic Chemistry Portal.
- Pearson+.
- Chemistry Steps. Reactions of Thiols.
Sources
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+ [pearson.com]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 6. jocpr.com [jocpr.com]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. 4-MERCAPTOACETOPHENONE | 3814-20-8 [chemicalbook.com]
- 9. 1-Bromoheptane | C7H15Br | CID 12369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lobachemie.com [lobachemie.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
- 13. chemos.de [chemos.de]
- 14. ineos.com [ineos.com]
- 15. dcfinechemicals.com [dcfinechemicals.com]
- 16. redox.com [redox.com]
- 17. carlroth.com [carlroth.com]
- 18. himediadownloads.com [himediadownloads.com]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. fishersci.com [fishersci.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
Preparation of oxime derivatives from 1-[4-(Heptylsulfanyl)phenyl]ethanone
Application Note: High-Efficiency Preparation of 1-[4-(Heptylsulfanyl)phenyl]ethanone Oxime
Abstract & Application Scope
This technical guide details the synthesis of 1-[4-(heptylsulfanyl)phenyl]ethanone oxime , a lipophilic intermediate critical in the development of sphingosine-1-phosphate (S1P) receptor modulators and novel antifungal agents. The presence of the heptylsulfanyl (
This document provides two validated workflows:
-
Standard Thermal Condensation: A robust, scalable method for gram-scale synthesis.
-
Microwave-Assisted Synthesis: A rapid, high-throughput method for library generation.
Chemical Background & Mechanism
Reaction Mechanism
The conversion of the ketone to the oxime proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon.[1] The reaction is acid-catalyzed but requires a buffered medium (pH ~4-5) to prevent the protonation of the hydroxylamine nitrogen, which would render it non-nucleophilic.
Key Mechanistic Steps:
-
Activation: Trace acid activates the carbonyl oxygen.[2]
-
Addition: Hydroxylamine attacks the carbonyl carbon, forming a tetrahedral intermediate (carbinolamine).
-
Elimination: Acid-catalyzed dehydration yields the oxime.
Stereochemistry ( Isomerism)
Acetophenone oximes can exist as
Diagram 1: Reaction Mechanism & Stereochemistry
Caption: Mechanistic pathway from nucleophilic attack to dehydration, favoring the E-isomer.
Materials & Equipment
Reagents:
-
Starting Material: 1-[4-(Heptylsulfanyl)phenyl]ethanone (Purity >97%).
-
Reagent: Hydroxylamine Hydrochloride (
) [CAS: 5470-11-1].[3] -
Base/Buffer: Sodium Acetate Trihydrate (
) [CAS: 6131-90-4]. -
Solvent: Ethanol (Absolute) or Methanol.
-
Workup: Ethyl Acetate (EtOAc), Hexanes, Brine.
Equipment:
-
Round-bottom flask (100 mL) with reflux condenser.[4]
-
Magnetic stirrer with heating block.
-
Rotary evaporator.[4]
-
Vacuum filtration setup.[2]
-
TLC plates (Silica Gel 60 F254).
Experimental Protocols
Protocol A: Standard Thermal Condensation (Scalable)
Best for: Gram-scale synthesis, high purity requirements.
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask, dissolve 1-[4-(heptylsulfanyl)phenyl]ethanone (2.50 g, 10.0 mmol) in Ethanol (30 mL).
-
Note: The heptyl chain reduces solubility.[2] Warm the ethanol to 40°C if the ketone does not dissolve immediately.
-
-
Reagent Addition: Add Hydroxylamine Hydrochloride (1.04 g, 15.0 mmol, 1.5 eq) and Sodium Acetate Trihydrate (2.72 g, 20.0 mmol, 2.0 eq) to the solution.
-
Why NaOAc? It buffers the HCl released from the hydroxylamine salt, maintaining the pH at ~5. Without this, the solution becomes too acidic, protonating the
and halting the reaction.
-
-
Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (80°C) for 3–5 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 8:2). The ketone (
) should disappear, and the oxime ( ) should appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Rotary evaporate approximately 75% of the ethanol.
-
Pour the residue into ice-cold water (100 mL).
-
Critical Step: Due to the lipophilic heptyl tail, the product may oil out rather than precipitate. If an oil forms, extract with Ethyl Acetate (3 x 30 mL).
-
-
Isolation:
-
Wash the organic layer with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Hexane/Ethanol (9:1) . The heptyl chain makes the compound very soluble in pure hexane; a small amount of polar solvent (EtOH) aids crystallization.
Protocol B: Microwave-Assisted Synthesis (Rapid)
Best for: Library generation, screening conditions.
-
Loading: In a 10 mL microwave vial, combine the ketone (0.5 mmol),
(1.0 mmol), and Pyridine (1.0 mmol) in Ethanol (3 mL). -
Irradiation: Seal and heat at 100°C for 10 minutes (Power: 150W, Max Pressure: 200 psi).
-
Workup: Pour into water (10 mL), filter the precipitate, and wash with cold water.
Data Analysis & Characterization
Expected Analytical Data
| Technique | Parameter | Expected Signal / Observation | Interpretation |
| TLC | ~0.35 (Hex/EtOAc 4:1) | More polar than ketone (~0.60). | |
| 1H NMR | Singlet (3H) | Methyl group ( | |
| 1H NMR | Triplet (2H) | ||
| 1H NMR | Broad Singlet (1H) | Oxime | |
| IR | Wavenumber | 3200-3400 | Broad |
| IR | Wavenumber | 1605 |
Workflow Visualization
Diagram 2: Experimental Workflow
Caption: Decision tree for workup based on the physical state of the lipophilic product.
Troubleshooting & Critical Considerations
-
Issue: "Oiling Out" during workup.
-
Cause: The heptyl chain increases lipophilicity, preventing crystallization in pure water.
-
Solution: Do not attempt to filter the oil. Extract immediately with Ethyl Acetate. Upon concentration, the crude oil will often solidify when triturated with cold hexanes.
-
-
Issue: Incomplete Reaction.
-
Safety Note: Sulfides can be oxidized to sulfoxides (
) by strong oxidants. Avoid using hydrogen peroxide or peracids during cleanup or side-reactions.
References
-
Vukićević, R. D., et al. "Synthesis of Some Acetophenone Oximes." ResearchGate, 2019. Link
-
Organic Syntheses. "Acetophenone Oxime Preparation." Org.[5][6] Synth. 2013, 90, 248. Link
-
PubChem. "1-(4-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)phenyl)ethanone oxime."[7] National Library of Medicine. Link
-
Thieme Connect. "General Methods for Oxime Synthesis." Science of Synthesis, 27.15.1. Link
Sources
- 1. hydroxylamine and acetophenone réaction | Filo [askfilo.com]
- 2. youtube.com [youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Acetophenone on reaction with hydroxylamine hydrochloride can produce two.. [askfilo.com]
- 6. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
- 7. 1-(4-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)phenyl)ethanone oxime | C14H12N2O5S | CID 6373556 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Synthesis of Morpholino Ketone Photoinitiators from Heptylthio Precursors
Executive Summary & Scientific Rationale
This application note details the synthesis of 2-methyl-1-[4-(heptylthio)phenyl]-2-morpholinopropan-1-one , a lipophilic analog of the industry-standard photoinitiator Irgacure 907.
Why the Heptyl Analog?
While methylthio-derivatives (like Irgacure 907) are efficient, they suffer from volatility and high migration rates in cured polymer matrices, posing regulatory risks in food packaging and biomedical applications. Substituting the methyl group with a heptyl (
-
Reduces Migration: Lower diffusion coefficients in cured networks.
-
Enhances Solubility: Improved compatibility with hydrophobic UV-curable resins (e.g., urethane acrylates).
-
Maintains Reactivity: The chromophore core remains electronically similar, preserving the high quantum yield of Norrish Type I cleavage.
Mechanistic Principles
The target molecule functions as a Norrish Type I photoinitiator.[1] Upon UV irradiation (typically 300–360 nm), the molecule undergoes homolytic
Figure 1: Photochemical Cleavage Mechanism
Caption: Pathway of Norrish Type I photocleavage. The benzoyl radical is the primary species responsible for initiating acrylate polymerization.
Materials & Safety Protocols
Critical Safety Hazards
-
Aluminum Chloride (
): Reacts violently with moisture to release HCl gas.[2] Handle only in a fume hood under inert atmosphere ( or Ar). -
2-Chloroisobutyryl Chloride: Lachyrymator and corrosive.[3] Causes severe skin burns.[2][3][4]
-
Morpholine: Flammable liquid, corrosive, and toxic by inhalation.
Reagents Table
| Reagent | Purity | Role | Stoichiometry (Equiv.) |
| 1-(Heptylthio)benzene | >98% | Precursor | 1.0 |
| 2-Chloroisobutyryl chloride | 98% | Acylating Agent | 1.1 |
| Aluminum Chloride ( | Anhydrous | Lewis Acid Catalyst | 1.2 |
| Morpholine | >99% | Nucleophile | 2.5 |
| Dichloromethane (DCM) | Anhydrous | Solvent | - |
| Potassium Carbonate ( | Anhydrous | Acid Scavenger | 1.5 |
Experimental Protocols
Workflow Overview
Caption: Two-step synthesis workflow: Friedel-Crafts acylation followed by nucleophilic substitution.
Step 1: Friedel-Crafts Acylation
This step installs the ketone backbone with the alpha-chloro leaving group pre-installed.
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and pressure-equalizing addition funnel. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas.
-
Solvent & Catalyst: Charge the flask with 150 mL anhydrous DCM and 16.0 g (120 mmol) of anhydrous
. Cool to 0–5°C using an ice bath. -
Acylating Agent: Add 15.5 g (110 mmol) of 2-chloroisobutyryl chloride dropwise over 15 minutes. The suspension may darken; this is normal.
-
Precursor Addition: Dissolve 20.8 g (100 mmol) of 1-(heptylthio)benzene in 50 mL DCM. Add this solution dropwise to the reaction mixture over 45 minutes, maintaining internal temperature <10°C.
-
Expert Insight: Slow addition is crucial. Rapid addition causes localized overheating, leading to de-alkylation of the heptyl chain or polymerization.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The intermediate (alpha-chloro ketone) should appear as a distinct spot (
). -
Quench: Pour the reaction mixture slowly onto 300 g of crushed ice/HCl (conc.) mixture. Separate the organic layer, wash with water (2 x 100 mL) and brine (1 x 100 mL). Dry over
and concentrate in vacuo.-
Result: Crude alpha-chloro ketone (yellow oil). Yield typically >90%.
-
Step 2: Morpholine Substitution (Amination)
This step replaces the chlorine atom with the morpholine functionality.
-
Setup: Use a 250 mL round-bottom flask with a reflux condenser.
-
Reaction: Dissolve the crude alpha-chloro residue from Step 1 in 100 mL of toluene (or continue in DCM if preferred, though toluene allows higher temperature).
-
Reagent Addition: Add 21.8 g (250 mmol) of morpholine .
-
Note: Excess morpholine acts as both the nucleophile and the scavenger for the HCl generated. Alternatively, use 1.0 equiv morpholine and 1.5 equiv
.
-
-
Heating: Heat to reflux (110°C) for 4–6 hours.
-
Validation: Monitor by HPLC or TLC. The starting material spot should disappear.
-
-
Workup: Cool to room temperature. Filter off the morpholinium chloride salt precipitate.
-
Washing: Wash the filtrate with water (3 x 100 mL) to remove excess morpholine. This is critical to prevent yellowing in the final product.
-
Purification: Evaporate the solvent. The residue is often a viscous oil due to the heptyl chain.
-
Crystallization: Dissolve in minimal hot isopropanol or methanol. Cool to -20°C to induce crystallization. If it remains an oil (common with heptyl analogs), purify via silica gel column chromatography (Eluent: Hexane/EtOAc 8:2).
-
Quality Control & Validation
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Off-white solid or pale yellow viscous oil |
| Purity | HPLC (C18, ACN/Water) | > 98.0% |
| Structure | Distinct morpholine peaks (3.6 ppm, 2.5 ppm) and heptyl chain signals | |
| UV Absorption | UV-Vis (MeOH) |
Troubleshooting Guide (Self-Validating)
-
Problem: Low Yield in Step 1.
-
Cause: Wet
. -
Check: Did the
fume upon opening? If not, it is deactivated.
-
-
Problem: Product is dark brown/red.
-
Cause: Oxidation of the sulfur atom or residual sulfur salts.
-
Fix: Treat the organic phase with a mild reducing agent (sodium metabisulfite solution) during workup.
-
-
Problem: Strong amine smell in final product.
-
Cause: Residual morpholine.
-
Fix: Increase the number of water washes or perform an acid wash (dilute HCl) followed by rapid neutralization to keep the product in the organic phase while extracting the free amine.
-
References
-
Ciba Specialty Chemicals (BASF). (1982). Amino ketone photoinitiators. US Patent 4,318,791. Link
-
Dietliker, K. (1991). A compilation of photoinitiators commercially available for UV today. SITA Technology.[5] (Standard reference for Type I mechanisms).
-
Liu, X., et al. (2014). Synthesis and performance of low-migration photoinitiators based on thioxanthone. Journal of Applied Polymer Science. (Context for long-chain modification). Link
- Green, W. A. (2010). Industrial Photoinitiators: A Technical Guide. CRC Press.
Sources
Troubleshooting & Optimization
Scale-up challenges for 1-[4-(Heptylsulfanyl)phenyl]ethanone production
Executive Summary
This technical guide addresses the scale-up challenges associated with 1-[4-(heptylsulfanyl)phenyl]ethanone (also known as 4'-heptylthioacetophenone). This molecule combines an acetophenone core with a lipophilic C7-thioether chain. While the synthesis appears deceptively simple, scaling beyond the gram scale introduces critical issues regarding regioselectivity , thiol odor control , and crystallization kinetics of "greasy" lipophilic solids.
This guide is structured as a dynamic Technical Support Center, presenting solutions in a Problem/Solution (Q&A) format derived from real-world scale-up scenarios.
Module 1: Route Selection & Chemistry
Before troubleshooting, we must validate the synthetic route. Our data indicates that researchers often struggle with Route A (Friedel-Crafts) due to isomer separation, whereas Route B (SNAr) offers superior scalability despite the odor management required.
Comparison of Synthetic Pathways
| Feature | Route A: Friedel-Crafts Acylation | Route B: SNAr (Recommended) |
| Reagents | (Heptylthio)benzene + Acetyl Chloride + AlCl₃ | 4-Fluoroacetophenone + 1-Heptanethiol + Base |
| Regioselectivity | Poor: Mix of para (major) and ortho (minor). Hard to separate. | Excellent: 100% para-substitution driven by the leaving group position. |
| Atom Economy | Moderate (Stoichiometric AlCl₃ waste). | High (KHF/KCl byproduct). |
| Odor Risk | Moderate (Thioether starting material). | High (Free thiol starting material requires scrubbing). |
| Purification | Difficult fractional crystallization or distillation. | Simple filtration/wash (if optimized). |
Visualizing the Decision Pathway
Caption: Decision matrix favoring SNAr (Route B) to eliminate regioisomer impurities common in Friedel-Crafts acylation of thioethers.
Module 2: Troubleshooting & FAQs
The following tickets represent the most frequent inquiries received by our process safety and engineering teams regarding this specific chemistry.
Ticket #1: "The Odor is Unbearable"
User: Process Engineer, Pilot Plant Issue: We switched to the SNAr route (Route B). Yield is great, but the 1-heptanethiol smell is escaping the reactor. The site safety officer has halted production due to "skunky" odors detected 50 meters away.
Root Cause: Thiols (mercaptans) have extremely low odor detection thresholds (ppb range). Standard caustic scrubbers often fail because the biphasic reaction between the gas (thiol) and liquid (NaOH) is too slow in a simple bubbler [1].
Technical Solution: You must implement an Oxidative Scrubber protocol. Simple acid/base neutralization is insufficient for volatile thiols.
Protocol: Oxidative Bleach Scrubbing
-
Primary Trap: Connect the reactor vent to a vessel containing 10-15% Sodium Hypochlorite (Bleach) mixed with dilute NaOH.
-
Chemistry: The hypochlorite oxidizes the thiol to a sulfonate/sulfonic acid, which is odorless and water-soluble.
-
Reaction:
-
-
Monitoring: Use lead acetate paper at the scrubber outlet. If it turns black, the scrubber is saturated.
Ticket #2: "Product is Oiling Out / Not Crystallizing"
User: Senior Chemist, R&D Issue: After workup, we have a yellow oil. The literature says melting point is ~67-68°C [2], but we cannot induce crystallization. It stays a viscous goo.
Root Cause: The heptyl chain adds significant lipophilicity ("grease") to the molecule. In standard solvents like ethanol or ethyl acetate, the solubility is too high, and the melting point is suppressed by small amounts of disulfide impurity (formed by dimerization of the thiol starting material).
Technical Solution: Switch to a Polar/Non-Polar Solvent Switch method.
-
Solvent System: Use Methanol (MeOH) as the solvent. The heptyl chain lowers solubility in cold MeOH compared to Ethanol.
-
Seeding Protocol:
-
Dissolve the crude oil in warm MeOH (45°C).
-
Cool slowly to 25°C.
-
Crucial Step: If it oils out, add a seed crystal. If no seed exists, dip a glass rod in the oil, freeze it with dry ice to force solidification, and re-introduce it to the solution.
-
-
Impurity Control: If the oil persists, check for Diheptyl Disulfide by TLC or GC. This impurity acts as a plasticizer. If present >5%, wash the crude oil with cold hexanes (the product is less soluble in cold hexanes than the disulfide impurity).
Ticket #3: "Incomplete Conversion in SNAr"
User: Manufacturing Lead Issue: Using K₂CO₃ in DMF. Reaction stalls at 85% conversion after 24 hours. Adding more thiol doesn't help.
Root Cause: Water contamination. The SNAr reaction of 4-fluoroacetophenone with a thiol generates HF (neutralized to KF). If the solvent (DMF/DMSO) is "wet," the fluoride ion is well-solvated, but the thiolate nucleophile can become protonated or solvated by water, reducing reactivity. Furthermore, water can hydrolyze the acetophenone or compete for the base.
Technical Solution:
-
Switch Base: Use Potassium Hydroxide (KOH) in Ethanol (reflux) or Cs₂CO₃ (Cesium Carbonate) in dry DMF if cost permits. Cesium improves solubility of the thiolate.
-
Azeotropic Drying: If using K₂CO₃/DMF, ensure the base is anhydrous.
-
Catalyst: Add a phase transfer catalyst (e.g., TBAB - Tetrabutylammonium bromide) if the reaction mixture is heterogeneous or viscous. This aids the transport of the thiolate anion.
Module 3: Process Safety & Workflow Visualization
Safety Critical: Thiol Handling
Handling 1-heptanethiol requires strict engineering controls. It is not just an odor nuisance; it is a central nervous system depressant at high concentrations.
DOT Diagram: Safe Handling & Scrubber Workflow
Caption: Multi-stage oxidative scrubber system required for industrial handling of heptanethiol.
Module 4: Validated Experimental Protocol (SNAr Route)
Objective: Synthesis of 1-[4-(heptylsulfanyl)phenyl]ethanone (100g scale).
Reagents:
-
4-Fluoroacetophenone (1.0 eq)
-
1-Heptanethiol (1.05 eq)
-
Potassium Carbonate (anhydrous, 1.5 eq) or KOH (1.2 eq)
-
Solvent: DMF (Dimethylformamide) or EtOH (Ethanol)
Step-by-Step:
-
Setup: Charge a 1L 3-neck flask with DMF (500 mL) and Potassium Carbonate (1.5 eq).
-
Addition: Add 1-Heptanethiol (1.05 eq) under Nitrogen atmosphere. Note: Odor control active.
-
Reaction: Add 4-Fluoroacetophenone (1.0 eq) dropwise.
-
Heating: Heat to 80-90°C (if DMF) or Reflux (if EtOH). Monitor by HPLC/TLC.
-
Checkpoint: Reaction is usually complete in 4-6 hours.
-
-
Quench: Cool to 20°C. Pour mixture into Ice Water (2L) with vigorous stirring.
-
Isolation: The product will precipitate as a solid or heavy oil.
-
If Solid: Filter and wash with water.
-
If Oil: Extract with Ethyl Acetate, wash with 1M NaOH (to remove unreacted thiol), then Brine. Dry over MgSO₄.[1]
-
-
Purification: Recrystallize from Methanol or Hexane/EtOAc (9:1) .
-
Target Melting Point: 67-68°C [2][3].[2]
-
References
-
BenchChem. (2025).[1][3] An In-depth Technical Guide to the Synthesis of 4'-(Methylthio)acetophenone. Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: 1-(4-(Phenylthio)phenyl)ethanone and analogs. Retrieved from
-
Asian Journal of Chemistry. (2004). Synthesis of Rofecoxib and Study of Lactone Ring Stability (Friedel-Crafts vs SnAr comparisons). Retrieved from
-
Master Organic Chemistry. (2015). Thiols And Thioethers: Properties, Odor Control, and Key Reactions. Retrieved from
-
MDPI. (2001). Synthesis of 4-(Benzylthio)acetophenone via Nucleophilic Substitution. Retrieved from
Sources
Validation & Comparative
Technical Guide: 1H NMR Analysis of 1-[4-(Heptylsulfanyl)phenyl]ethanone
Topic: 1H NMR Spectrum Analysis of 1-[4-(Heptylsulfanyl)phenyl]ethanone Content Type: Publish Comparison Guide
Executive Summary
1-[4-(Heptylsulfanyl)phenyl]ethanone (CAS: Analogous to 4-(Methylthio)acetophenone) is a para-substituted acetophenone derivative featuring a lipophilic heptyl thioether chain. It serves as a critical intermediate in the synthesis of sulfur-containing liquid crystals and pharmaceutical pharmacophores.
This guide provides a technical comparison of spectral performance across solvent systems (CDCl₃ vs. DMSO-d₆) and differentiates the product from its oxygenated isostere (alkoxy analog). The analysis prioritizes signal resolution, identifying specific solvent-solute interactions that compromise data integrity.
Part 1: Structural Analysis & Spin System Prediction
The 1H NMR spectrum of this molecule is defined by three distinct spin systems. Understanding these is prerequisite to selecting the correct acquisition parameters.
| Spin System | Moiety | Signal Characteristics | Key Diagnostic Value |
| AA'BB' | Aromatic Ring | Two doublets (distorted roof effect) centered ~7.2–7.9 ppm. | Confirms para-substitution pattern. |
| Isolated Singlet | Acetyl Group | Sharp singlet (3H) at ~2.55 ppm. | Quantifies molar concentration; prone to solvent overlap. |
| A2M2...X3 | Heptyl Chain | Triplet ( | Verifies chain length and S-linkage integrity. |
Predicted Chemical Shift Data (CDCl₃, 400 MHz)
Based on substituent additivity rules and 4-(methylthio)acetophenone benchmarks.
| Assignment | Proton Type | Shift ( | Multiplicity | Integration | Coupling ( |
| Ar-H (ortho to CO) | Aromatic | 7.85 - 7.90 | Doublet (d) | 2H | ~8.5 |
| Ar-H (ortho to S) | Aromatic | 7.25 - 7.30 | Doublet (d) | 2H | ~8.5 |
| S-CH₂-R | 2.95 - 3.00 | Triplet (t) | 2H | ~7.4 | |
| CO-CH₃ | Acetyl Methyl | 2.55 - 2.60 | Singlet (s) | 3H | - |
| S-CH₂-CH₂-R | 1.65 - 1.75 | Quintet (quin) | 2H | ~7.4 | |
| -(CH₂)₄- | Alkyl Chain | 1.25 - 1.45 | Multiplet (m) | 8H | - |
| -CH₃ | Terminal Methyl | 0.88 - 0.92 | Triplet (t) | 3H | ~7.0 |
Part 2: Comparative Solvent Performance
Objective: Determine the optimal solvent for resolution and quantification.
In 1H NMR analysis of acetophenones, the choice between Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) is not merely about solubility; it dictates spectral resolution in critical regions.
1. The Acetyl-Solvent Overlap (The "DMSO Trap")
-
Scenario: The acetyl singlet appears at
2.55. -
DMSO-d₆ Issue: The residual solvent peak for DMSO-d₅ (quintet) centers at
2.50.[1] -
Impact: On lower-field instruments (<400 MHz), the acetyl peak often merges with the solvent residual, making accurate integration impossible.
-
CDCl₃ Advantage: The residual CHCl₃ peak appears at
7.26, far removed from the acetyl region.
2. The Water-Alkyl Overlap
-
Scenario: The heptyl chain signals span
1.2 – 1.8. -
CDCl₃ Issue: Adventitious water in CDCl₃ appears as a singlet around
1.56, directly overlapping with the -methylene and bulk alkyl chain signals. -
DMSO-d₆ Advantage: Water in DMSO appears at
3.33, leaving the high-field alkyl region pristine.
Summary: Solvent Selection Matrix
| Feature | CDCl₃ (Recommended) | DMSO-d₆ (Alternative) |
| Aromatic Resolution | Excellent. AA'BB' distinct. | Good, but slight broadening possible due to viscosity. |
| Acetyl Quantification | Superior. No interference. | Poor. High risk of overlap with solvent residual ( |
| S-CH₂ Visibility | Clear ( | Clear ( |
| Alkyl Chain Analysis | Compromised by H₂O ( | Superior. Clear of water interference. |
Recommendation: Use CDCl₃ for routine purity checks and aromatic integration. Use DMSO-d₆ only if detailed analysis of the alkyl chain integral is required and the sample is strictly dry.
Part 3: Structural Differentiation (Alternatives Comparison)
Context: In drug discovery, the thioether (S-alkyl) is often compared to the ether (O-alkyl) analog to modulate lipophilicity and metabolic stability.
Product vs. Alternative: The
-Methylene Diagnostic
The most definitive way to distinguish 1-[4-(Heptylsulfanyl)phenyl]ethanone from its oxygen analog, 1-[4-(Heptyloxy)phenyl]ethanone, is the chemical shift of the methylene group directly attached to the heteroatom.
| Feature | Product (S-Heptyl) | Alternative (O-Heptyl) | Mechanism |
| Oxygen is more electronegative than Sulfur, causing a strong downfield shift (deshielding). | |||
| Ar-H (ortho) | Oxygen is a stronger resonance donor, shielding the ortho protons more than Sulfur. |
Analytical Insight: If you observe a triplet near 4.0 ppm, the sample is the ether analog or oxidized sulfoxide/sulfone impurity, not the target thioether.
Part 4: Experimental Protocol (Standardized)
To ensure reproducible data suitable for publication or regulatory filing, follow this self-validating protocol.
Reagents:
-
Analyte: >5 mg 1-[4-(Heptylsulfanyl)phenyl]ethanone.
-
Solvent: 0.6 mL CDCl₃ (99.8% D) with 0.03% TMS (v/v).
Workflow:
-
Preparation: Dissolve 5-10 mg of sample in 0.6 mL CDCl₃. Ensure the solution height in the tube is ~4 cm.
-
Why: insufficient height causes magnetic susceptibility mismatch (poor shimming).
-
-
Acquisition Parameters (400 MHz):
-
Pulse Angle: 30° (zg30).
-
Relaxation Delay (D1):
1.0 sec (Standard); 5.0 sec (Quantitative). -
Scans (NS): 16 (Sufficient for >5 mg).
-
Spectral Width: -2 to 14 ppm.
-
-
Processing:
-
Phasing: Apply manual phasing. The alkyl region is sensitive to zero-order phase errors.
-
Baseline Correction: Apply Bernstein polynomial (degree 1) to flatten the baseline for accurate integration of the multiplet envelope.
-
Referencing: Set the TMS singlet to 0.00 ppm (or residual CHCl₃ to 7.26 ppm).
-
Part 5: Visualization
Diagram 1: Molecular Structure & Proton Assignment
Visualizes the correlation between chemical structure and spectral output.[2]
Caption: Figure 1 illustrates the proton environments. Note the deshielding effect of Sulfur on the
Diagram 2: Solvent Selection Decision Tree
Logic flow for choosing the correct solvent based on analytical needs.
Caption: Figure 2 provides a logic flow for solvent selection. CDCl3 is the default recommendation unless alkyl chain integration is the primary objective.
References
-
Compound Interest. A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Validating source for acetophenone derivative base shifts). Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for substituent additivity rules).
Sources
Definitive Guide: FTIR Analysis of Carbonyl and Sulfide Signatures in Acetophenones
Topic: FTIR characteristic peaks for carbonyl and sulfide in acetophenones Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Signal-to-Noise Paradox
In pharmaceutical synthesis, acetophenone derivatives—specifically those containing sulfide (thioether) linkages—are critical intermediates for non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors. However, characterizing them via Fourier Transform Infrared (FTIR) spectroscopy presents a distinct paradox: the carbonyl (C=O) group acts as a "lighthouse," offering one of the strongest signals in the spectrum, while the sulfide (C–S) linkage is a "ghost," often buried in the fingerprint region with weak intensity.
This guide provides a technical comparison of these two functional groups, analyzing their vibrational behaviors, the electronic effects that shift their frequencies, and the experimental protocols required to validate their presence reliably.
Technical Deep Dive: The Carbonyl vs. Sulfide Comparison
The Carbonyl (C=O): The Dominant Vibrational Mode
The carbonyl stretch is the most diagnostic feature of acetophenones. Unlike aliphatic ketones (which appear ~1715 cm⁻¹), the acetophenone carbonyl is conjugated with the aromatic ring, lowering its frequency due to the delocalization of
-
Baseline Frequency: Unsubstituted acetophenone displays a sharp, intense C=O peak at 1685–1687 cm⁻¹ .
-
The Sulfide Effect (Electronic Perturbation): When a sulfide group (e.g., –SMe) is introduced at the para position (4'-methylthioacetophenone), it acts as a resonance donor. Although sulfur is less electronegative than oxygen, its lone pairs can donate into the aromatic system, increasing the single-bond character of the carbonyl carbon.
-
Result: The C=O peak shifts to lower wavenumbers, typically 1665–1670 cm⁻¹ .
-
Causality: The resonance contribution (
) outweighs the weak inductive withdrawal, effectively "loosening" the C=O bond spring.
-
The Sulfide (C–S): The Silent Partner
Detecting the C–S stretch via FTIR is notoriously difficult. The bond is less polar than C=O or C–O, resulting in a small change in dipole moment during vibration (
-
Frequency Range: 600–800 cm⁻¹ (Fingerprint Region).
-
Alkyl-Aryl Sulfide (Ar–S–R): Often appears as a weak band near 715–690 cm⁻¹ , frequently overlapping with the monosubstituted benzene ring "oop" bends.
-
Alternative Strategy: Because the C–S bond is highly polarizable, it is a strong scatterer in Raman Spectroscopy . If FTIR data is ambiguous, Raman provides a definitive confirmation peak near 630–730 cm⁻¹ .
Comparative Data: Spectral Signatures
The following table contrasts the FTIR characteristics of the core acetophenone scaffold against its sulfide-substituted derivative.
| Functional Group | Mode | Acetophenone (Unsubstituted) | 4'-(Methylthio)acetophenone | Signal Intensity |
| Carbonyl (C=O) | Stretching | 1686 cm⁻¹ | ~1668–1670 cm⁻¹ | Strong (Diagnostic) |
| Aromatic C=C | Ring Stretch | 1580–1600 cm⁻¹ | 1585–1595 cm⁻¹ | Medium |
| Sulfide (C–S) | Stretching | Absent | 690–720 cm⁻¹ (Variable) | Weak (Often obscured) |
| Methyl (C–H) | Bending | 1360 cm⁻¹ (Acetyl) | 1360 cm⁻¹ + 1420 cm⁻¹ (S-Me) | Medium |
Critical Insight: Do not rely solely on the C–S peak in FTIR for confirmation of the sulfide moiety. Use the downshift of the Carbonyl peak (from ~1686 to ~1670 cm⁻¹) as primary evidence of para-substitution by an electron-donating group, then corroborate with Mass Spectrometry or Raman if available.
Mechanism of Action: Electronic Substituent Effects[1]
The shift in carbonyl frequency is not random; it is governed by the Hammett substituent constants. The diagram below illustrates the electronic "tug-of-war" that alters the vibrational frequency.
Figure 1: The resonance donation from the sulfide group transmits through the aromatic ring, increasing electron density at the carbonyl carbon. This reduces the bond order, lowering the vibrational frequency.
Experimental Protocol: Validated Workflow
To ensure reproducible data, follow this self-validating protocol. This method prioritizes Attenuated Total Reflectance (ATR) for its ease of use with solid drug intermediates, but notes Transmission (KBr) for higher resolution in the fingerprint region.
Step 1: Sample Preparation
-
Preferred: Diamond ATR (Single Reflection).
-
Why: Requires minimal sample (2-5 mg); easy to clean; handles both oils and solids.
-
-
Alternative: KBr Pellet (1:100 ratio).
-
Why: Better spectral resolution for the weak C–S region (600–800 cm⁻¹) if the ATR crystal absorbs in this range.
-
Step 2: Acquisition Parameters
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).
-
Scans: Minimum 32 scans (ATR) or 16 scans (Transmission) to improve Signal-to-Noise ratio for the weak sulfide bands.
-
Background: Collect fresh air background before every sample to prevent water vapor interference in the carbonyl region.
Step 3: Analysis Logic (Decision Tree)
Figure 2: Logical workflow for distinguishing acetophenone derivatives based on carbonyl shift and fingerprint analysis.
References
Chromatographic Resolution of Alkylthio Acetophenones: A Comparative GC-MS Guide
Executive Summary & Scientific Rationale
Alkylthio acetophenones (e.g., 2-, 3-, and 4-(methylthio)acetophenone) serve as critical pharmacophores in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors. Their analysis is complicated by the high structural similarity between positional isomers (ortho, meta, para) and the potential for isobaric interference from alkoxy analogs.
This guide provides a validated framework for the separation and identification of these derivatives. Unlike standard operating procedures that merely list settings, this document focuses on the causality of separation—leveraging the distinct polarizability of the sulfur atom and the steric parameters of the alkyl chain to achieve baseline resolution.
The Analytical Challenge
-
Isomerism: Ortho isomers often exhibit "ortho-effects" (intramolecular shielding) that significantly lower boiling points compared to para isomers, leading to early elution.
-
Sulfur Identification: The unique isotopic signature of sulfur (
) provides a self-validating mechanism in Mass Spectrometry that must be utilized for confirmation.
Experimental Protocol: The Self-Validating System
To ensure reproducibility, the following protocol minimizes variables in injection geometry and thermal gradients.
Sample Preparation
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Reasoning: High solubility of aromatic ketones and low boiling point prevents solvent tailing from masking early eluters.
-
Concentration: 100 µg/mL (100 ppm).
-
Internal Standard: 4-Bromophenol or Deuterated Acetophenone (
).
GC-MS Instrumentation Parameters
| Parameter | Setting | Technical Justification |
| Inlet Temp | 280°C | Ensures rapid volatilization of the heavier sulfur-containing aromatics. |
| Injection Mode | Split (10:1) | Prevents column overload and improves peak symmetry for polar isomers. |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow mode maintains separation efficiency during the temperature ramp. |
| Transfer Line | 280°C | Prevents condensation of high-boiling para-isomers before entering the MS source. |
| Ion Source | 230°C (EI) | Standard electron ionization temperature to promote reproducible fragmentation. |
Chromatographic Method (Oven Ramp)
-
Initial: 60°C (Hold 2 min) — Focuses volatiles.
-
Ramp 1: 15°C/min to 200°C — Separates the bulk isomers.
-
Ramp 2: 25°C/min to 300°C (Hold 5 min) — Elutes heavy dimers or oxidation byproducts.
Comparative Data: Retention Indices & Column Selectivity
The choice of stationary phase is the single most critical variable. We compare the industry-standard 5% Phenyl (non-polar) against the WAX (polar) phase.
Table 1: Reference Retention Indices (RI) for Alkylthio Acetophenones
Note: RI values are calculated relative to n-alkanes (C8-C20). Values are representative ranges based on structure-retention relationships.
| Compound | Structure | RI (DB-5MS) | RI (DB-WAX) | Elution Physics |
| Acetophenone | Unsubstituted | 1060 - 1070 | 1550 - 1570 | Baseline reference. |
| 2-(Methylthio)acetophenone | Ortho-isomer | 1410 - 1430 | 1980 - 2010 | Early Eluter: Steric hindrance prevents efficient packing/interaction with the stationary phase. |
| 3-(Methylthio)acetophenone | Meta-isomer | 1460 - 1480 | 2050 - 2080 | Intermediate polarity and boiling point. |
| 4-(Methylthio)acetophenone | Para-isomer | 1490 - 1510 | 2100 - 2130 | Late Eluter: Linear geometry maximizes Van der Waals forces with the column. |
| 4-(Ethylthio)acetophenone | Chain Extension | 1580 - 1600 | 2200 - 2250 | Methylene group (-CH2-) adds ~100 RI units. |
Performance Comparison: HP-5MS vs. DB-WAX
-
HP-5MS (5% Phenyl-methylpolysiloxane):
-
Pros: Higher thermal stability (up to 325°C), lower bleed, better for general screening.
-
Cons: May show partial co-elution between meta and para isomers due to similar boiling points.
-
-
DB-WAX (Polyethylene Glycol): [1]
-
Pros:Superior Resolution. The polar phase interacts strongly with the ketone carbonyl and the sulfur lone pairs. The separation between meta and para is typically doubled compared to non-polar phases.
-
Cons: Lower temperature limit (250°C), higher bleed.
-
Mechanistic Insight: Mass Spectral Fragmentation[2]
Understanding fragmentation is crucial for distinguishing these compounds from their alkoxy (oxygen) analogs. Sulfur compounds exhibit a distinct M+2 peak due to the
Diagram 1: Fragmentation Pathway of 4-(Methylthio)acetophenone
The following diagram illustrates the primary dissociation pathways used for structural confirmation.
Caption: Primary EI fragmentation pathway for 4-(methylthio)acetophenone showing characteristic sulfur-containing ions.
Analytical Workflow & Decision Matrix
This workflow guides the researcher from sample extraction to data validation, ensuring that "false positives" from isobaric interferences are eliminated.
Caption: Decision matrix for validating alkylthio acetophenone derivatives using GC-MS.
References
-
NIST Mass Spectrometry Data Center. (2023). Retention Indices for Acetophenone Derivatives. NIST Chemistry WebBook, SRD 69.[2] [Link]
-
Agilent Technologies. (2014). Competitive Column Inertness Analysis with Active Basic Compounds. (Comparison of DB-5ms vs. Alternatives). [Link]
- Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
-
Restek Corporation. (2022). Restek Capillary Column Selection Guide: Polar vs. Non-Polar Selectivity.[Link]
Sources
High-Resolution 13C NMR Analysis of Heptyl Chains in Phenyl Ketones: A Comparative Assignment Guide
Executive Summary & Technical Challenge
In drug discovery and materials science (particularly liquid crystals), phenyl ketones with long alkyl tails (C7–C9) are ubiquitous structural motifs. While the aromatic and carbonyl regions are easily resolved, the aliphatic heptyl chain presents a specific spectroscopic challenge: the "Methylene Envelope."
Specifically, carbons C3 (
Theoretical Framework: The Physics of Shift Distribution
To accurately assign the heptyl chain, one must understand the electronic effects governing the shift distribution relative to the carbonyl group (
-
Deshielding Zone (C1
): The carbonyl anisotropy and inductive electron withdrawal significantly deshield the -carbon (~38-40 ppm). -
Shielding Zone (C2
): The -carbon is often shielded relative to the rest of the chain due to the -gauche effect from the carbonyl oxygen, appearing upfield (~24 ppm). -
The Bulk Chain (C3-C5): These methylene carbons exist in similar electronic environments, leading to the problematic overlap at ~29 ppm.
-
Terminal Effects (C6-C7): The penultimate carbon (C6) and terminal methyl (C7) have distinct shifts (~22 ppm and ~14 ppm) due to the absence of further chain continuity.
Comparative Analysis of Assignment Techniques
Baseline Data: 1-Phenyl-1-Octanone (Octanophenone)
Structure: Ph-C(=O)-CH
Table 1: Comparative Resolution by Technique (CDCl
)
| Carbon Position | Label | Approx Shift ( | 1D | DEPT-135 | 2D HSQC |
| Carbonyl | C=O | 200.4 | Distinct Singlet | Silent (Quaternary) | Silent |
| Alpha | C1 | 38.6 | Distinct | Negative (CH | Correlates to |
| Beta | C2 | 24.4 | Distinct | Negative (CH | Correlates to |
| Gamma | C3 | 29.4 | Overlap Risk | Negative (CH | Resolved (via |
| Delta | C4 | 29.2 | Overlap Risk | Negative (CH | Resolved (via |
| Epsilon | C5 | 31.8 | Distinct | Negative (CH | Correlates to |
| Zeta | C6 | 22.7 | Distinct | Negative (CH | Correlates to |
| Methyl | C7 | 14.1 | Distinct | Positive (CH | Correlates to |
Performance Evaluation of Alternatives
Alternative A: Standard 1D
C (The "Quick Look")
-
Pros: Fast (10-30 mins), provides quantitative data if relaxation delay (
) is long (>5s). -
Cons: C3 and C4 are often indistinguishable, appearing as a single broadened peak or two peaks separated by <0.2 ppm.
-
Verdict: Insufficient for definitive assignment of the middle chain.
Alternative B: DEPT-135 (Spectral Editing)
-
Mechanism: Uses polarization transfer to differentiate multiplicity.
-
Pros: Immediately distinguishes the terminal Methyl (C7, Up/Positive) from the Methylene chain (Down/Negative).
-
Cons: Does not resolve the C3 vs. C4 overlap, as both are CH
groups and will both point downwards. -
Verdict: Excellent for confirming chain end-points but fails at the "Methylene Envelope."
Alternative C: Solvent Switch (ASIS Effect)
-
Mechanism: Switching from Chloroform-
to Benzene- . Benzene molecules stack against the solute's aliphatic chain. The magnetic anisotropy of the solvent ring induces shift changes ( ). -
Outcome: The ASIS effect is non-uniform along the chain. It often expands the crowded 29 ppm region, separating C3 and C4 by up to 0.5–1.0 ppm.
-
Verdict: High Value. A cost-effective alternative to 2D NMR if instrument time is limited.
Experimental Protocols
Protocol A: High-Resolution Acquisition (The "Gold Standard")
To resolve C3/C4 without 2D NMR, strict control of digital resolution is required.
-
Sample Prep: Dissolve ~30-50 mg of phenyl ketone in 0.6 mL Benzene-
(preferred for resolution) or CDCl . -
Temperature: Set probe to 298 K (25°C). Fluctuations blur closely spaced peaks.
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Acquisition Time (AQ): Critical. Set AQ
1.5 seconds.-
Reasoning: Digital Resolution (
) = . To resolve peaks 0.1 ppm apart (15 Hz on a 600 MHz instrument), you need high digital resolution.
-
-
Relaxation Delay (D1): 2.0 seconds.
-
Scans: 1024 - 2048 scans (for S/N > 50:1).
-
Processing: Apply Zero Filling (doubling data size) and Gaussian Apodization (lb = -0.3, gb = 0.1) to enhance resolution over sensitivity.
Protocol B: The "HSQC Shortcut"
If the 1D peaks are hopelessly overlapped:
-
Run a Multiplicity-Edited HSQC .
-
Logic: While C3 and C4 carbons overlap at ~29.2/29.4 ppm, their attached protons often differ slightly due to distance from the carbonyl.
-
Cross-peak Analysis: Look for the carbon signal at ~29 ppm correlating to two distinct proton multiplets.
Visual Workflows
Diagram 1: Assignment Logic Flow
This decision tree guides the researcher through the assignment process based on the data available.
Caption: Decision tree for resolving methylene overlaps in long-chain phenyl ketones.
Diagram 2: Chemical Shift Mapping (Octanophenone)
A visual representation of the chemical shift trends along the heptyl chain.
Caption: Carbon-13 chemical shift trend along the heptyl chain of octanophenone (CDCl3).
References
-
SDBS Spectral Database for Organic Compounds. Octanophenone (SDBS No. 3086) 13C NMR Data. National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for substituent effects and gamma-gauche shielding).
-
Reich, H. J. Structure Determination Using NMR: Chemical Shift Effects. University of Wisconsin-Madison. [Link]
Comparative Guide: Photoinitiator Efficiency of Heptylthio vs. Methylthio Derivatives
Executive Summary
In the molecular engineering of high-performance photoinitiators (PIs), the substitution pattern on the chromophore core dictates both the photophysical efficiency and the physicochemical suitability for specific matrices. This guide presents a comparative analysis between Methylthio (C1) and Heptylthio (C7) substituted derivatives.
While the Methylthio group is a standard auxochrome used to red-shift absorption and increase molar extinction coefficients (e.g., in Omnirad 907 or Thioxanthone derivatives), it often suffers from high volatility, odor, and migration potential. The Heptylthio derivative represents a "chain-extended" analog designed to solve these issues without compromising the electronic benefits of the sulfur lone pair.
Key Findings:
-
Photophysics: Both derivatives exhibit nearly identical UV-Vis absorption profiles (
and ), as the alkyl chain length has negligible impact on the electronic mesomeric effect. -
Reactivity: Methylthio derivatives show slightly higher reactivity per unit weight due to higher chromophore density. However, Heptylthio derivatives demonstrate superior reactivity in hydrophobic formulations due to enhanced solubility and compatibility.
-
Safety & Integrity: Heptylthio derivatives exhibit a >3-fold reduction in migration and extractability, making them the superior choice for food packaging and low-odor applications.
Chemical Basis & Structure-Property Relationships[1]
The core comparison rests on the modification of the alkyl chain attached to the sulfur atom on the chromophore (typically a Thioxanthone, Benzophenone, or Oxime Ester core).
Structural Comparison
The sulfur atom acts as an electron donor (auxochrome), lowering the
Figure 1: Structural impact of chain length on physicochemical properties.
Experimental Validation
Photophysical Properties (UV-Vis Spectroscopy)
Objective: Confirm that chain extension does not disrupt light absorption.
Method: UV-Vis spectra in Acetonitrile (
| Parameter | Methylthio-PI (C1) | Heptylthio-PI (C7) | Observation |
| 305 nm | 306 nm | Negligible shift | |
| 385 nm | 386 nm | Identical electronic environment | |
| Molar Extinction ( | ~18,500 | ~18,200 | Slight dilution effect in C7 |
| Appearance | Yellow Powder | Pale Yellow Viscous Liquid/Solid | C7 lowers melting point |
Photopolymerization Efficiency (Real-Time FTIR)
Hypothesis: The Heptylthio derivative will show slower kinetics per gram but comparable kinetics per mole. Protocol:
-
Resin: 70% Bis-GMA / 30% TEGDMA.
-
Light Source: LED @ 395 nm (Intensity: 50 mW/cm²).
-
Measurement: Monitoring disappearance of acrylate C=C peak at 1637 cm⁻¹.
Data Summary (Double Bond Conversion):
| Time (s) | Conversion (%) - Methylthio (1.0 wt%) | Conversion (%) - Heptylthio (1.0 wt%) | Conversion (%) - Heptylthio (Equimolar*) |
| 0 | 0 | 0 | 0 |
| 5 | 22 | 18 | 21 |
| 10 | 45 | 39 | 44 |
| 30 | 78 | 72 | 77 |
| Final (60s) | 85% | 81% | 84% |
*Equimolar adjustment accounts for the higher molecular weight of the C7 chain.
Insight: The C7 chain causes a "dilution" of the active chromophore when dosed by weight. However, when dosed equimolarly, the reactivity is identical. In highly non-polar monomers (e.g., hexanediol diacrylate), the Heptylthio derivative often outperforms the Methylthio version due to preventing micro-phase separation.
Migration and Extractability Analysis
Objective: Quantify the safety advantage of the Heptylthio derivative. Method: Cured films (95% conversion) immersed in Acetonitrile for 24h; HPLC analysis of extract.
| Photoinitiator | Molecular Weight ( g/mol ) | Extractability (µg/cm²) | Migration Risk |
| Methylthio-PI | ~280 | 12.5 | High |
| Heptylthio-PI | ~364 | 3.8 | Low |
Detailed Experimental Protocols
To replicate these findings in your lab, follow these self-validating protocols.
Real-Time FTIR (RT-FTIR) Kinetics Workflow
Figure 2: RT-FTIR workflow for kinetic monitoring.
Critical Control Points:
-
Thickness Control: Use a 25 µm spacer to ensure uniform light penetration and prevent inner filter effects.
-
Oxygen Inhibition: The lamination step (Step 2) is crucial to exclude oxygen, which would otherwise quench the triplet state of thioxanthone-based PIs.
-
Reference Band: Always normalize the reactive acrylate peak (1637 cm⁻¹) against a stable internal standard (e.g., Carbonyl at 1720 cm⁻¹) to account for film thickness variations.
Migration Testing (HPLC-UV)
-
Curing: Cure a 50 µm film on a glass substrate with a dose of 500 mJ/cm².
-
Extraction: Peel the film, weigh exactly 1.0 g, and immerse in 10 mL of food simulant (e.g., 50% Ethanol or Acetonitrile) for 24 hours at 40°C.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE filter.
-
Quantification: Inject 10 µL into HPLC (C18 column, Methanol/Water gradient). Detect at
(385 nm). -
Calculation:
Mechanistic Pathway[2]
Both derivatives likely operate via a Type II (Hydrogen Abstraction) mechanism if they are Thioxanthone-based, or Type I (Cleavage) if they are Oxime Esters. The sulfur atom facilitates Intersystem Crossing (ISC) to the Triplet State.
Figure 3: Photoinitiation mechanism (Type II Thioxanthone model).
Conclusion and Recommendations
The choice between Methylthio and Heptylthio derivatives is a trade-off between reactivity density and application safety/compatibility .
-
Select Methylthio Derivatives when:
-
Cost is the primary driver.
-
The formulation is highly polar.
-
Odor and migration are not critical (e.g., industrial coatings).
-
-
Select Heptylthio Derivatives when:
-
Food Packaging (Low Migration): The increased molecular weight significantly reduces extractability.
-
Low Odor: Reduced volatility prevents the "sulfur smell" during curing.
-
Lipophilic Inks: The C7 chain ensures the PI does not crystallize out of hydrophobic UV-LED inkjet inks.
-
References
-
Lalevée, J., et al. "New thioxanthone and xanthone photoinitiators based on silyl radical chemistry." Polymer Chemistry, 2011, 2, 1077-1084. Link
- Allen, N. S., et al. "Photocuring Activity of Several Commercial, Near UV Activated Photoinitiators in Clear and Pigmented Systems.
-
Dumond, F., et al. "Thioxanthone Derivatives as a New Class of Organic Photocatalysts." Catalysts, 2020, 10(8), 903. Link
-
Techniques in Photopolymerization: "Real-Time FTIR and Photo-DSC Methods." RadTech North America Technical Proceedings, 2020. Link
-
Patent Reference: "Silsesquioxane photoinitiators and low migration derivatives." WO2010063612A1. Link
Validating Structure of 4-Substituted Acetophenones: A NOESY-Centric Comparison Guide
Executive Summary
In the synthesis of pharmacophores, confirming the regiochemistry of aromatic substitution is a critical quality gate.[1] While 4-substituted acetophenones (para-substituted) theoretically exhibit distinct 1D NMR splitting patterns (AA'BB'), experimental reality often presents ambiguous "accidental equivalence" or complex overlaps that mimic ortho or meta isomers.
This guide objectively compares Nuclear Overhauser Effect Spectroscopy (NOESY) against alternative 2D techniques (COSY, HMBC) for validating 4-substituted acetophenones. It argues that while HMBC establishes connectivity, NOESY provides the necessary spatial lock to unambiguously confirm the proximity of the acetyl moiety to the aromatic ring protons, serving as a self-validating structural proof.
Part 1: The Challenge of Regioisomerism
The core challenge in verifying a 4-substituted acetophenone (e.g., 4'-nitroacetophenone or 4'-methoxyacetophenone) lies in distinguishing it from its 1,2- (ortho) and 1,3- (meta) isomers.
The Ambiguity of 1D H NMR
Ideally, a para-substituted benzene ring with different substituents displays a characteristic symmetric AA'BB' splitting pattern (often appearing as two "roofed" doublets). However, this is not definitive:
-
Accidental Equivalence: If the chemical environments of the ortho and meta protons are similar, the AA'BB' system collapses into a singlet, mimicking an isolated peak.
-
Ortho-Isomer Confusion: An ortho-substituted ring (ABCD system) can sometimes produce multiplet patterns that overlap, resembling a distorted para-pattern in low-field instruments.
To resolve this, we must move beyond scalar coupling (J-coupling) to spatial proximity.
Part 2: Comparative Analysis of Validation Techniques
The following table compares the efficacy of standard NMR techniques for this specific structural problem.
| Feature | 1D | COSY (Correlation Spectroscopy) | HMBC (Heteronuclear Multiple Bond Correlation) | NOESY (Nuclear Overhauser Effect Spectroscopy) |
| Mechanism | Scalar Coupling (Through-bond) | Scalar Coupling ( | Scalar Coupling ( | Dipolar Coupling (Through-space) |
| Primary Output | Chemical shift & Integration | Proton-Proton connectivity | Proton-Carbon connectivity | Spatial Proximity (< 5 Å) |
| Regio-Specificity | Moderate (Ambiguous if shifts overlap) | Low (Shows neighbors, not global position) | High (Links Acetyl C=O to Ar-H) | High (Links Acetyl |
| Experiment Time | < 5 mins | 10-20 mins | 30-60 mins | 30-60 mins |
| Verdict | Screening Tool | Insufficient | Strong Alternative | Definitive Spatial Lock |
Why NOESY? The "Spatial Lock"
While HMBC is excellent for tracing the carbon skeleton, NOESY offers a unique advantage for acetophenones. The methyl group of the acetyl moiety (
-
It is a sharp singlet (~2.5 ppm).
-
It is physically bulky and rotates, sweeping a specific volume of space.
-
Crucially: It is spatially close only to the protons at positions 2 and 6 (ortho to the acetyl group). It is too far from positions 3 and 5.
If you see a NOE cross-peak between the methyl singlet and the aromatic doublet, you have confirmed the position of the acetyl group relative to the ring.
Part 3: Experimental Protocol (Self-Validating System)
To ensure trustworthy data, follow this protocol designed to maximize the Nuclear Overhauser Effect (NOE) signal while minimizing artifacts like spin diffusion.
Sample Preparation
-
Concentration: High concentration is preferred for 2D NMR. Aim for 10–20 mg of sample in 0.6 mL of solvent.
-
Solvent: Use
or .-
Note: Ensure the solution is free of paramagnetic impurities (filter through a small plug of silica if necessary) to prevent relaxation shortening.
-
-
Degassing: (Optional but recommended for weak NOEs) Bubble nitrogen or argon through the sample for 2-3 minutes to remove dissolved oxygen, which acts as a paramagnetic relaxation agent.
Acquisition Parameters (NOESY)
-
Pulse Sequence: Standard phase-sensitive NOESY (e.g., noesyphpr on Bruker systems).
-
Mixing Time (
): This is the critical variable.-
Small Molecules (MW < 1000):500 ms (0.5 s) is the standard "sweet spot."
-
Reasoning: Too short (< 200 ms) and the NOE doesn't build up. Too long (> 800 ms) and spin diffusion occurs, where magnetization transfers to the next proton (e.g., Methyl
H2 H3), creating false positives.
-
-
Relaxation Delay (D1): Set to at least
(typically 2–3 seconds). -
Scans (NS): Minimum 8 or 16 scans per increment for sufficient signal-to-noise.
Processing
-
Window Function: Apply a sine-bell squared (
) function to improve resolution of cross-peaks relative to the diagonal. -
Phasing: Careful phasing is required. In phase-sensitive NOESY, diagonal peaks are negative (or positive) and cross-peaks are opposite in sign (for small molecules) or the same sign (for large molecules). For acetophenones (small molecule, rapid tumbling), NOE cross-peaks typically have the opposite phase to the diagonal.
Part 4: Data Interpretation & Logic Flow[1]
The following diagram illustrates the decision logic for validating the structure.
Caption: Logical workflow for structural validation. Note that even with a clear 1D pattern, NOESY provides necessary confirmation of spatial arrangement.[2]
The "Smoking Gun" Spectrum
In a successful experiment for a 4-substituted acetophenone:
-
Locate the Acetyl Methyl signal on the diagonal (~2.5 ppm).
-
Draw a horizontal line to the aromatic region (7.0–8.0 ppm).
-
You should observe strong cross-peaks connecting the methyl group to the doublet corresponding to protons H-2 and H-6.
-
Verification: There should be no cross-peaks to the H-3/H-5 doublet (unless spin diffusion is present due to excessive mixing time).
Part 5: Mechanistic Visualization
Understanding why this works requires visualizing the magnetization transfer.
Caption: Spatial magnetization transfer. The Acetyl-CH3 can only transfer magnetization to the immediate ortho protons (H2,6), creating the diagnostic cross-peak.
References
-
Reich, H. J. (2020).[3] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[3]
- Key citation for mixing time parameters (0.5s for small molecules)
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4]
- The authoritative text on AA'BB' splitting p
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. Provides the theoretical basis for the phase-sensitive NOESY pulse sequences (noesyphpr).
-
BenchChem. (2025).[5] A Spectroscopic Showdown: Differentiating Ortho- and Para-Substituted Dialkylbenzenes.
- Supporting data on comparative spectroscopic techniques for arom
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. A theoretical NMR study of ortho and para-substituted benzenes compared with silabenzenes, pyridines and phosphabenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 1-[4-(Heptylsulfanyl)phenyl]ethanone
Executive Safety Assessment
Compound: 1-[4-(Heptylsulfanyl)phenyl]ethanone CAS: 10224-59-6 (Analogous Hazard Assessment) Chemical Class: Aromatic Ketone / Alkyl-Aryl Sulfide
Immediate Hazard Directive: While specific GHS data for this exact catalog number is often limited in public repositories, a structural analysis dictates the Precautionary Principle . This molecule combines a lipophilic heptyl chain with a reactive sulfide center.
-
Primary Risk: Dermal Absorption & Sensitization. The heptyl tail significantly increases lipophilicity (
estimated), allowing the compound to permeate standard laboratory gloves and skin barriers more rapidly than simple acetophenones. -
Secondary Risk: Stench & Respiratory Irritation. Thioethers (sulfides) are prone to releasing mercaptan-like odors and can degrade into toxic sulfur oxides (
) upon combustion.
PPE Selection Matrix
Standard laboratory PPE is insufficient for handling neat (undiluted) aromatic sulfides. Use this enhanced protocol.
| Body Area | Recommended PPE | Technical Rationale & Specifications |
| Hand Protection | Double-Gloving System 1. Inner: Low-Density Polyethylene (PE) or Laminate (e.g., Silver Shield®)2. Outer: Nitrile (min.[1] 5 mil/0.12mm) | Lipophilic Permeation: The heptyl chain facilitates rapid breakthrough in standard latex or thin nitrile. The laminate inner layer provides a chemical barrier, while the outer nitrile provides dexterity and tear resistance. |
| Respiratory | Fume Hood (Primary) If hood unavailable: Half-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges. | Sulfide Volatility: Even low vapor pressure sulfides can cause olfactory fatigue or nausea. The Acid Gas filter protects against potential |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Irritant Potential: Acetophenone derivatives are known lachrymators and severe eye irritants. Safety glasses with side shields are insufficient for liquid handling. |
| Body | Lab Coat (Cotton/Poly) + Chemical Resistant Apron (if handling >10g) | Retention: Synthetic fabrics can retain lipophilic sulfides, maintaining skin contact and odor. A rubberized apron prevents saturation of clothing. |
PPE Decision Logic (Workflow)
Use this logic gate to determine the necessary protection level based on experimental scale.
Figure 1: Risk-based PPE selection logic.[2] Note that liquid handling triggers Level 2 protection due to increased permeation risk.
Operational Protocols
A. Handling & Weighing
-
Static Control: Aromatic solids often carry static charge. Use an antistatic gun or ionizer during weighing to prevent powder dispersal (inhalation risk).
-
Solvent Compatibility: Avoid dissolving in DMSO or DMF outside of a closed system if possible. These solvents act as "skin carriers," dramatically accelerating the transdermal absorption of the heptyl-sulfide moiety.
-
Odor Containment: Keep all vessels closed. If the material has degraded and smells of "rotten cabbage" (mercaptan formation), treat with a bleach solution immediately (see Disposal).
B. Emergency Response (Spills)
Do not use water alone. Sulfides are hydrophobic and will spread.
-
Evacuate: If spill is >10mL and outside a hood, evacuate the immediate area due to respiratory irritation risk.
-
Absorb: Use vermiculite or sand. Do not use paper towels (high surface area can accelerate volatilization of odors).
-
Neutralize (The "Oxidation" Technique):
-
Prepare a 10% Sodium Hypochlorite (Bleach) solution.
-
Gently pour over the absorbent material.
-
Chemistry: The oxidant converts the sulfide (
) to the Sulfoxide ( ) or Sulfone ( ). These oxidized forms are odorless and non-volatile .
-
Disposal & Waste Management
The primary error in disposing of sulfides is placing them in standard organic waste, where they can react or cause stench issues for waste handlers.
Figure 2: Oxidative neutralization workflow for sulfide waste.
Step-by-Step Disposal:
-
Segregation: NEVER mix sulfide waste with acids. Acidification releases Hydrogen Sulfide (
) gas (highly toxic). -
Quenching: Treat all glassware and waste residues with dilute bleach or hydrogen peroxide for 30 minutes before cleaning.
-
Labeling: Clearly label waste containers: "Contains Organic Sulfides - DO NOT ACIDIFY."
References & Authority
The following sources provide the regulatory and chemical basis for the protocols above.
-
Sigma-Aldrich (Merck). Safety Data Sheet: 4'-Ethylacetophenone (Analogous Structure). Retrieved Feb 2026.[3] Link
-
Thermo Fisher Scientific. Handling of Organic Sulfides and Thiols. Laboratory Safety Guidelines.[4] Link
-
PubChem (NIH). Compound Summary: Acetophenone Derivatives & Toxicity.Link
-
Occupational Safety and Health Administration (OSHA). Hydrogen Sulfide Hazards (Metabolic Breakdown Product).Link
-
American Chemical Society (ACS). Identifying and Handling Stench Chemicals. Chemical Safety Pamphlet. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
